Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHZHABDIBXVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587978 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-36-1 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate" properties
An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction
This compound is a heterocyclic organic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in biologically active molecules. As a functionalized building block, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the discovery of kinase inhibitors and other targeted therapeutic agents.[1] The presence of a reactive chlorine atom at the 6-position and an ethyl ester at the 3-position provides two distinct chemical handles for diversification, allowing for systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.
Physicochemical Properties & Identification
The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, handling, and documentation in a research setting.
| Property | Value | Source |
| CAS Number | 936074-36-1 | [2][3][4] |
| Molecular Formula | C₉H₈ClN₃O₂ | [2][3][4] |
| Molecular Weight | 225.64 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester | [3] |
| Appearance | Expected to be a white to off-white or yellow solid | Inferred from related compounds[5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep in a dark, dry place. | Inferred from related compounds[5] |
Synthesis & Purification
The synthesis of this compound can be efficiently achieved via a two-step process, beginning with common laboratory reagents. The methodology described here is adapted from established procedures for analogous 6-bromo derivatives, which leverages a microwave-assisted cyclocondensation for rapid and high-yield production.[1]
Synthetic Workflow Diagram
The overall synthetic pathway involves the formation of a key pyrazole intermediate followed by a base-catalyzed cyclization to construct the fused pyrimidine ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step A: Synthesis of 5-amino-1H-pyrazole-4-carboxylate (Intermediate 1) [1]
-
Reagent Preparation: In a microwave-safe vessel, combine ethyl cyanoacetate (1 equivalent) and a catalytic amount of a nano-catalyst like zinc oxide (ZnO) for green chemistry principles, though the reaction can proceed without it.
-
Reaction: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the mixture while stirring.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 80-100°C for 2-5 minutes. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the resulting solid mass is washed with cold water and then ethanol to remove unreacted starting materials.
-
Purification: The crude white solid is filtered and dried under a vacuum to yield 5-amino-1H-pyrazole-4-carboxylate, which is often pure enough for the next step.
Step B: Synthesis of this compound [1]
-
Reagent Preparation: In a new microwave-safe vessel, suspend the intermediate 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a basic solvent such as pyridine.
-
Addition: Add 2-chloro-malonaldehyde or a suitable equivalent like 2-chloro-3-hydroxyacrolein (1.1 equivalents).
-
Microwave Irradiation: Seal the vessel and heat using microwave irradiation to 110°C for 10-20 minutes, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If pyridine is used, it can be removed under reduced pressure. The residue is then dissolved in a solvent like dichloromethane (DCM) and washed with a dilute acid (e.g., 1M HCl) to remove the remaining base, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product as a solid.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical signatures for this compound.
| Analysis Type | Expected Data |
| ¹H NMR | δ (ppm): ~8.9-9.2 (s, 1H, pyrimidine H5 or H7), ~8.7-9.0 (s, 1H, pyrimidine H5 or H7), ~8.5 (s, 1H, pyrazole H2), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |
| Mass Spec (MS) | m/z: Expected [M+H]⁺ at 226.0. The key diagnostic feature will be the isotopic pattern of chlorine, with an [M+2] peak at ~228.0 that is approximately one-third the intensity of the M peak. |
| Infrared (IR) | ν (cm⁻¹): ~1720-1740 (C=O stretch, strong), ~1580-1620 (C=N and C=C stretches), ~800-850 (C-Cl stretch). |
Chemical Reactivity & Applications in Medicinal Chemistry
The utility of this compound as a synthetic intermediate stems from its two primary reactive sites. The pyrazolopyrimidine core is a known "privileged scaffold," particularly effective as an ATP-competitive inhibitor of protein kinases.[1]
Key Reactive Sites
-
C6-Cl Bond: The chlorine atom activates the C6 position for Nucleophilic Aromatic Substitution (SₙAr). This allows for the facile introduction of various functional groups by reacting the compound with a wide range of nucleophiles (amines, thiols, alkoxides), which is a cornerstone of library synthesis for SAR studies.
-
C3-Ester: The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, further expanding molecular diversity.
Reactivity Map
The following diagram illustrates the primary transformations used to diversify the core scaffold.
Caption: Key reaction pathways for chemical diversification.
The ability to modify these two positions independently makes this compound a powerful platform for developing targeted libraries against enzyme families like kinases, where small changes in peripheral functional groups can dramatically alter binding affinity and selectivity. Related pyrazolopyrimidine structures have shown promise as antitumor agents.[5]
Safety & Handling
While specific toxicity data for this exact compound is limited, data from closely related isomers provide a strong basis for hazard assessment. The compound should be handled as an irritant.[3][6][7]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Section 1.
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An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Synthesis, Structure, and Therapeutic Potential
This guide provides a detailed technical overview of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular structure, a robust synthetic pathway, its physicochemical and spectroscopic characteristics, and its promising role as a potential kinase inhibitor. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel therapeutics.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent bioisostere for purines, enabling it to interact with a wide array of biological targets.[4] This "privileged scaffold" has been successfully incorporated into numerous clinically evaluated compounds, including agents targeting kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[5][6][7] The versatility of this core allows for extensive synthetic modification, enabling the fine-tuning of pharmacological properties.[3]
Molecular Structure and Physicochemical Properties
This compound possesses the characteristic fused ring system with a chlorine atom at the 6-position and an ethyl carboxylate group at the 3-position. These substitutions are critical for its potential biological activity and provide handles for further synthetic elaboration.
| Property | Value | Source |
| CAS Number | 936074-36-1 | [8] |
| Molecular Formula | C₉H₈ClN₃O₂ | [8][9] |
| Molecular Weight | 225.63 g/mol | [8][9] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with 2-chloro-3-(dimethylamino)acrylaldehyde. This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with acid catalysis, to facilitate the cyclocondensation reaction.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Analogous Procedure)
-
Step 1: Reaction Setup To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid, add 2-chloro-3-(dimethylamino)acrylaldehyde (1.1 eq).
-
Step 2: Reaction Execution Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Step 3: Work-up and Isolation Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
Step 4: Purification The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the desired this compound as a solid.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Although experimental data for the title compound is not publicly available, we can predict the expected spectral characteristics based on data from closely related analogues.[10][11][12]
| Technique | Expected Data |
| ¹H NMR | * Ethyl group: A triplet around 1.4 ppm (3H, CH₃) and a quartet around 4.4 ppm (2H, CH₂).* Aromatic Protons: Two doublets in the aromatic region (around 8.5-9.5 ppm) corresponding to the protons on the pyrimidine ring, and a singlet around 8.0-8.5 ppm for the proton on the pyrazole ring. |
| ¹³C NMR | * Ethyl group: Resonances around 14 ppm (CH₃) and 60 ppm (CH₂).* Carbonyl Carbon: A signal in the range of 160-165 ppm.* Aromatic Carbons: Multiple signals in the aromatic region (110-155 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 226.0. |
| IR Spectroscopy | * C=O stretch: A strong absorption band around 1700-1720 cm⁻¹.* C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region. |
Mechanism of Action and Biological Activity: A Potential Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[5] These compounds mimic the purine core of ATP and bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates.[4]
Targeting the B-Raf/MEK/ERK Signaling Pathway
One of the most critical signaling pathways in cancer is the RAS/RAF/MEK/ERK pathway.[13] The B-Raf kinase is a key component of this cascade, and mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and uncontrolled cell proliferation.[5][7] This makes B-Raf a prime target for anti-cancer drug development.[6]
Caption: Inhibition of the B-Raf signaling pathway.
The Role of this compound
Based on structure-activity relationship (SAR) studies of related pyrazolo[1,5-a]pyrimidine-3-carboxylates, the title compound is a promising candidate for a B-Raf inhibitor.[5] The pyrazolo[1,5-a]pyrimidine core is expected to form key hydrogen bonds in the hinge region of the kinase's ATP-binding site. The 6-chloro substituent can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity. The ethyl carboxylate at the 3-position can be further modified to optimize pharmacokinetic properties.
Conclusion and Future Directions
This compound is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its structure is primed for interaction with kinase targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo evaluation of its efficacy as a kinase inhibitor, particularly against B-Raf. Further derivatization of this scaffold could lead to the development of novel and potent therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
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"Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate" molecular weight
An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry
Abstract
This compound is a pivotal heterocyclic building block in the landscape of drug discovery and development. Its fused bicyclic core, the pyrazolo[1,5-a]pyrimidine, is recognized as a privileged scaffold due to its structural resemblance to endogenous purines, enabling it to interact with a wide array of biological targets. The strategic placement of a chloro-substituent and an ethyl carboxylate group provides versatile handles for synthetic elaboration, making this compound an invaluable starting point for the synthesis of complex, biologically active molecules. This technical guide offers a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis, its strategic applications in medicinal chemistry, and practical protocols for its use, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a recurring motif in numerous compounds exhibiting significant therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties[1]. Its bioisosteric relationship with purine bases allows it to function as a potent hinge-binding motif for many protein kinases, which are crucial targets in oncology and immunology. This compound emerges as a particularly strategic intermediate. The chlorine atom at the 6-position is not merely a static feature; it is a reactive site primed for nucleophilic substitution or, more significantly, for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse molecular fragments. This capability is fundamental to building structure-activity relationships (SAR) during lead optimization campaigns. This guide aims to provide a deep, field-proven understanding of this compound, moving from its core characteristics to its application in synthesizing next-generation therapeutics.
Core Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClN₃O₂ | [2][3][4] |
| Molecular Weight | 225.63 g/mol | [2][3][4][5] |
| CAS Number | 936074-36-1 | [2][3][4] |
| Appearance | White to brown solid (typical) | [6] |
| Canonical SMILES | CCOC(=O)C1=CN=N2C(=C1)N=CC(=C2)Cl | [2] |
| InChI Key | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 | [4] |
Structural Diagram
Caption: 2D structure of this compound.
Synthesis, Reactivity, and Strategic Value
The synthesis of this intermediate is efficient and relies on established heterocyclic chemistry principles. A common and illustrative method involves the chlorination of a keto-precursor.
Synthetic Pathway and Mechanism
A prevalent synthetic route involves the conversion of Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate to the target compound using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[6].
-
Causality of Reagent Choice : Phosphorus oxychloride is a powerful and cost-effective reagent for converting cyclic amides (lactams) or ketones into their corresponding chloro-derivatives. The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus atom, followed by nucleophilic attack of the chloride ion. This transforms the C=O group into a reactive C-Cl bond, which is an excellent leaving group for subsequent reactions.
Caption: General workflow for the synthesis of the title compound.
The Chloro-Substituent: A Gateway to Molecular Diversity
The true value of this compound in drug discovery lies in the reactivity of its C6-chloro group. This position serves as an anchor point for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern medicinal chemistry. This allows for the rapid generation of analog libraries to explore the chemical space around the core scaffold.
Caption: Strategic role as a versatile building block in drug discovery.
Experimental Protocols
The following protocols are illustrative examples based on literature precedents and standard laboratory practices. They should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis via Chlorination[6]
This protocol describes the conversion of the corresponding 5-oxo derivative to the 6-chloro product.
Self-Validation System: The success of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The final product's identity and purity are confirmed by analytical methods like LC-MS and NMR.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 volumes).
-
Heating: Heat the reaction mixture to reflux (approx. 107 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
Workup (Quenching): After cooling the mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Extraction: Cautiously pour the residue onto crushed ice with vigorous stirring. The product may precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Analytical Characterization
To ensure the compound meets the required specifications for subsequent synthetic steps, a full analytical characterization is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and assess purity.
-
Method: Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol). Inject onto a C18 reverse-phase column.
-
Expected Result: A major peak corresponding to the product's retention time with a mass spectrum showing the [M+H]⁺ ion at m/z ≈ 226.0, exhibiting the characteristic isotopic pattern for a monochlorinated compound (~3:1 ratio for M and M+2 peaks).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected ¹H NMR Signals:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl ester group (-OCH₂CH₃).
-
Distinct singlets or doublets in the aromatic region corresponding to the protons on the pyrazolo[1,5-a]pyrimidine core. The exact chemical shifts and coupling constants will be unique to the structure.
-
-
Safety and Handling
Hazard Identification:
-
This compound is classified as an irritant. GHS hazard statements may include warnings for skin irritation, serious eye irritation, and potential respiratory irritation[5].
-
Harmful if swallowed[5].
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) for long-term stability[6].
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its robust synthesis and the strategic reactivity of its chloro-substituent provide a reliable and versatile platform for accessing novel chemical matter. As researchers continue to target complex diseases, the demand for such well-designed, functionalized heterocyclic intermediates will only grow. A thorough understanding of its properties, synthesis, and handling is therefore essential for any scientist or organization engaged in the pursuit of new therapeutic agents.
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An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a key heterocyclic scaffold with significant interest in medicinal chemistry. The synthesis is dissected into a logical, multi-step process, beginning with the construction of the foundational pyrazole ring, followed by the annulation of the pyrimidine ring, and culminating in a targeted chlorination. This document furnishes detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to replicate and adapt this synthesis for their specific applications. The causality behind experimental choices is explained, ensuring a deep understanding of the chemical transformations involved.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in the design of biologically active molecules. Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The title compound, this compound, serves as a versatile intermediate for further chemical elaboration, with the chloro-substituent providing a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a three-stage process. This strategy focuses on the sequential construction of the bicyclic ring system, followed by the introduction of the chloro functionality.
Caption: Formation of the aminopyrazole intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the volatile byproducts by distillation under reduced pressure to obtain the crude ethyl 2-cyano-3-ethoxyacrylate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [1][2]
-
To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 mol) in ethanol (500 mL), add hydrazine hydrate (1.0 mol) dropwise at room temperature.
-
An exothermic reaction will be observed. Maintain the temperature below 40 °C using a water bath.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours. [2]4. Cool the reaction mixture to room temperature, and the product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.
| Reactant | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| Ethyl cyanoacetate | 113.12 | 1.0 | 113.12 g |
| Triethyl orthoformate | 148.20 | 1.2 | 177.84 g |
| Acetic anhydride | 102.09 | 1.5 | 153.14 g |
| Hydrazine hydrate | 50.06 | 1.0 | 50.06 g |
Table 1: Reactants for Stage 1 Synthesis.
Stage 2: Synthesis of Ethyl 6-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate
This stage involves the construction of the pyrimidine ring through the cyclocondensation of the aminopyrazole with a suitable C3 synthon. Diethyl malonate is the reagent of choice for this transformation.
Mechanism and Rationale
The reaction proceeds via a base-catalyzed condensation. The amino group of the pyrazole attacks one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the second carbonyl group, leading to the formation of the dihydroxy pyrimidine ring. Tautomerization of the resulting dihydroxy intermediate to the more stable 6-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate occurs readily. Sodium ethoxide is a common base used to facilitate this reaction.
Caption: Pyrimidine ring formation via cyclocondensation.
Experimental Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The precipitated product is collected by filtration, washed with water and then cold ethanol, and dried under vacuum.
| Reactant | Molar Mass ( g/mol ) | Moles (eq) |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 155.15 | 1.0 |
| Diethyl malonate | 160.17 | 1.2 |
| Sodium | 22.99 | 1.1 |
Table 2: Reactants for Stage 2 Synthesis.
Stage 3: Synthesis of this compound
The final stage is the conversion of the 6-hydroxy group to a chloro group. This is a crucial step for enabling further derivatization of the scaffold.
Mechanism and Rationale
The chlorination is achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a chlorophosphate ester intermediate from the reaction of the hydroxyl group with POCl₃. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or from an added chloride source, displaces the phosphate leaving group, yielding the desired 6-chloro product. The use of a base such as pyridine can facilitate the reaction by neutralizing the HCl generated.
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, suspend ethyl 6-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline or pyridine can be added.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
| Reactant | Molar Mass ( g/mol ) | Moles (eq) |
| Ethyl 6-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate | 223.19 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5-10 |
Table 3: Reactants for Stage 3 Synthesis.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for medicinal chemistry and drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this compound and utilize it for the development of novel therapeutic agents. The presented pathway is logical, employs readily available reagents, and is amenable to scale-up.
References
- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google P
- Youssef, A., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453.
- Orłowska, N., et al. (2021).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Foreword: Unveiling the Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][2] This fused heterocyclic system has garnered significant attention, particularly in the realm of oncology, due to its remarkable ability to function as a versatile template for the design of potent protein kinase inhibitors (PKIs).[1][3] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[3] This guide will delve into the mechanistic underpinnings of a specific, yet representative, member of this class: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. While direct, extensive research on this particular molecule is emerging, a wealth of data from structurally related analogs allows for a robust, evidence-based exploration of its core mechanism of action. We will dissect the probable molecular interactions, outline confirmatory experimental workflows, and provide the scientific rationale behind these investigative strategies.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine framework is a bioisostere of purine, the core structure of adenine in adenosine triphosphate (ATP). This structural mimicry is the cornerstone of its predominant mechanism of action: competitive inhibition at the ATP-binding site of protein kinases.[3] By occupying this pocket, these compounds prevent the phosphorylation of substrate proteins, thereby interrupting the signaling cascades that drive pathological processes like cell proliferation and survival.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3] The ethyl carboxylate at position 3 and the chlorine atom at position 6 of the titular compound are key functional groups that likely influence its target affinity and overall biological profile.
Postulated Mechanism of Action: A Focus on Protein Kinase Inhibition
Based on extensive research into the broader pyrazolo[1,5-a]pyrimidine class, the primary mechanism of action for this compound is hypothesized to be the inhibition of one or more protein kinases. Several key kinase families have been identified as targets for this scaffold:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several potent Trk inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4] Trk kinases are crucial in neuronal development and function, and their aberrant activation is implicated in various cancers.
-
Cyclin-Dependent Kinases (CDKs): Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant potential as dual inhibitors of CDK2 and TRKA kinases, positioning them as promising anticancer agents.[5] CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
-
B-Raf and MEK Kinases: The Raf-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and mutations in B-Raf are common in melanoma and other cancers.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of B-Raf kinase.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR-targeting pyrazolo[1,5-a]pyrimidines have shown promise in the treatment of non-small cell lung cancer (NSCLC).[3]
-
Adaptor-Associated Kinase 1 (AAK1): More recently, this scaffold has been utilized to develop inhibitors of AAK1, a kinase involved in clathrin-mediated endocytosis, with potential applications in antiviral therapies.[7]
The specific kinase or kinases inhibited by this compound will be determined by the precise nature of its interactions within the ATP-binding pocket of these enzymes. The ethyl carboxylate and chloro substituents will play a crucial role in establishing these interactions.
Visualizing the Kinase Inhibition Pathway
Caption: Proposed mechanism of action via kinase pathway inhibition.
Experimental Validation of the Mechanism of Action
A multi-faceted approach is required to definitively elucidate the mechanism of action of this compound. The following experimental workflows provide a comprehensive strategy for target identification and validation.
Initial Screening: Kinase Panel Profiling
The logical first step is to screen the compound against a broad panel of recombinant human kinases. This will provide an initial "hit list" of potential targets and a preliminary assessment of selectivity.
Experimental Protocol:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Kinase Panel Assay:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of at least 100 kinases.
-
The assay format is typically based on measuring the remaining kinase activity after incubation with the compound. Common detection methods include radiometric assays (³³P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption or product formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% or >75%).
-
Determination of Inhibitory Potency (IC50)
For the primary hits identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.
Experimental Protocol:
-
Serial Dilution: Prepare a series of dilutions of the compound in an appropriate assay buffer containing a low percentage of DMSO. A typical concentration range would be from 100 µM down to 1 pM in half-log or full-log steps.
-
In Vitro Kinase Assay:
-
For each concentration, perform an in vitro kinase assay using the purified recombinant target kinase, a suitable substrate (peptide or protein), and ATP.
-
The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
-
Data Acquisition and Analysis:
-
Measure the kinase activity at each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Data |
| Target Kinase | The specific kinase being assayed. | CDK2/cyclin A |
| IC50 (nM) | The concentration of the compound required to inhibit 50% of the kinase activity. | 50 |
| ATP Concentration | The concentration of ATP used in the assay. | 10 µM (Km) |
| Substrate | The peptide or protein substrate for the kinase. | Histone H1 |
Cellular Assays: Confirming Target Engagement and Phenotypic Effects
While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can enter cells, engage its target, and elicit a biological response.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Select a cell line that is known to be dependent on the activity of the target kinase (e.g., a cancer cell line with a known activating mutation).
-
Culture the cells to approximately 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a suitable duration (e.g., 1-24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Observe a dose-dependent decrease in the phosphorylation of the substrate, which indicates target engagement and inhibition in a cellular context.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for validating the kinase inhibitory mechanism.
Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as a protein kinase inhibitor. Its structural similarity to a well-established class of ATP-competitive inhibitors provides a solid foundation for this hypothesis. The experimental workflows detailed in this guide offer a clear and logical path for the definitive identification of its specific kinase targets and the validation of its mechanism of action in a cellular context.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. By systematically modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, it may be possible to develop novel and highly effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (n.d.). bioRxiv. Retrieved January 17, 2026, from [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
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Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's Guide to the Diverse Biological Activities and Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Emergence of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure provides an excellent scaffold for the development of small molecule inhibitors targeting a wide array of biological targets.[3] The synthetic versatility of this core allows for structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[1][3] This has led to the identification of pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5] Notably, this scaffold is present in several marketed drugs, highlighting its clinical significance.[4][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: A Dominant Therapeutic Application
The most extensively studied biological activity of pyrazolo[1,5-a]pyrimidines is their anticancer potential.[1][3] These compounds have demonstrated efficacy against a variety of cancer types, primarily through the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3][8]
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of a diverse range of protein kinases, acting as ATP-competitive or allosteric inhibitors.[8] Their ability to selectively target specific kinases has been a cornerstone of their development as targeted cancer therapies.[3]
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, are approved for the treatment of cancers with NTRK gene fusions.[4][6] These inhibitors have shown remarkable clinical efficacy in various solid tumors.[4] Repotrectinib, a second-generation Trk inhibitor, was approved in 2023 to overcome resistance mutations.[4][6]
-
Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold have been identified as potent inhibitors of CDKs, such as CDK2, which are crucial for cell cycle progression.[9] Dual inhibition of CDK2 and TRKA has been explored as a promising strategy to combat drug resistance.[9]
-
Pim Kinases: Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[10]
-
Phosphoinositide 3-Kinase (PI3K): Selective inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, have been designed based on the pyrazolo[1,5-a]pyrimidine core for potential use in hematological malignancies and inflammatory diseases.[11]
-
FMS-like Tyrosine Kinase 3 (FLT3): Potent inhibitors of FLT3 with internal tandem duplication (ITD) mutations, a common driver in acute myeloid leukemia (AML), have been developed from this chemical class.[12]
-
Other Kinases: The inhibitory activity of pyrazolo[1,5-a]pyrimidines extends to a wide range of other kinases, including EGFR, B-Raf, MEK, and Src, making them a versatile scaffold for targeting various cancer-driving pathways.[3][8][13]
Signaling Pathway Visualization
Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Data: Anticancer Activity
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Activity | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | <10 | Various | Approved Drug | [4] |
| Entrectinib | TrkA, TrkB, TrkC | <10 | Various | Approved Drug | [4] |
| Repotrectinib | TrkA, TrkB, TrkC | <1 | Various | Approved Drug | [4][6] |
| Compound 1 | Pim-1 | 45 | - | Potent Inhibition | [10] |
| Compound 6t | CDK2 | 90 | - | Potent Inhibition | [9] |
| Compound 6s | TRKA | 450 | - | Potent Inhibition | [9] |
| Compound 17 | FLT3-ITD | 0.4 | AML cell lines | Potent Inhibition | [12] |
| Compound 19 | FLT3-ITD | 0.4 | AML cell lines | Potent Inhibition | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to each well of the 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Add the kinase-specific substrate to all wells.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Antimicrobial Activity: A Growing Area of Interest
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[14][15][16] Their mechanism of action in this context is still being elucidated but may involve the inhibition of essential microbial enzymes.[17]
Antibacterial and Antifungal Effects
Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15] Some compounds have also displayed antifungal properties.[16] The structural modifications on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining the spectrum and potency of their antimicrobial effects.[14] For instance, some derivatives have shown potent activity against multidrug-resistant strains, highlighting their potential to address the growing challenge of antibiotic resistance.[15]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Activity | Reference |
| Compound 8b | S. aureus | - | Active | [14] |
| Compound 10e | E. coli | - | Active | [14] |
| Compound 10i | P. aeruginosa | - | Active | [14] |
| Compound 10n | C. albicans | - | Active | [14] |
| Compound 3a | Gram-positive bacteria | 0.125 | Potent | [15] |
| Compound 3a | Gram-negative bacteria | 0.062 - 0.25 | Potent | [15] |
| Compound 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | Potent | [15] |
Note: Specific MIC values were not always provided in the abstracts; "Active" indicates reported antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[18][19][20]
Objective: To determine the lowest concentration of a pyrazolo[1,5-a]pyrimidine derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The result can also be read using a microplate reader.
-
Interpretation: The MIC value provides a quantitative measure of the compound's potency against the tested bacterial strain.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated.[2][7][21] Inflammation is a complex biological response, and its dysregulation is implicated in various chronic diseases.[22] Pyrazolo[1,5-a]pyrimidines may exert their anti-inflammatory effects through the inhibition of key enzymes and mediators involved in the inflammatory cascade.[22][23]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of these compounds is often evaluated through in vitro assays that measure their ability to:
-
Inhibit Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation.[23][24] The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.[23][25]
-
Stabilize Membranes: The stabilization of lysosomal membranes is important in limiting the inflammatory response by preventing the release of lysosomal contents, which can cause further tissue damage.[24][25]
-
Inhibit Enzymes: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes, is a key mechanism for many anti-inflammatory drugs.[22][25]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This protocol outlines a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.[23][24][25]
Objective: To evaluate the ability of a pyrazolo[1,5-a]pyrimidine derivative to inhibit heat-induced protein denaturation.
Materials:
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative)
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, and a solution of BSA or egg albumin in PBS.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at a higher temperature (e.g., 57°C or 72°C) for a specific duration (e.g., 3-5 minutes).
-
Cooling and Measurement: After heating, cool the solutions and measure the turbidity at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Comparison: Compare the inhibitory activity of the test compound with that of the standard drug.
Central Nervous System (CNS) Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their potential as CNS agents.[4][5] Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for the treatment of neurological and psychiatric disorders.[3] One notable area of investigation is their activity as modulators of AMPA receptors, which are crucial for fast synaptic transmission in the CNS.[26]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[4][8][12] SAR studies have provided valuable insights for the rational design of more potent and selective compounds.
Key SAR Observations:
-
Substitution at C3 and C5: Modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring have been shown to be critical for kinase inhibitory activity.[10]
-
Substitution at C7: The introduction of various nitrogenous groups at the 7-position has led to the discovery of potent and selective kinase inhibitors.[1]
-
Aryl Substituents: The presence of specific aryl groups at different positions can significantly influence the potency and selectivity of the compounds.[10][12] For example, in the context of Trk inhibitors, the presence of a picolinamide moiety at the third position and a substituted pyrrolidine at the fifth position significantly enhanced activity.[4]
Logical Relationship Visualization
Caption: Relationship between the core scaffold, substituents, properties, and biological activity.
Conclusion: A Scaffold with Enduring Promise
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with a particularly profound impact on the field of oncology through the development of highly effective kinase inhibitors. The ongoing exploration of this versatile core continues to yield novel compounds with potent and selective activities against a range of therapeutic targets. The combination of its synthetic tractability and diverse pharmacological profile ensures that the pyrazolo[1,5-a]pyrimidine nucleus will remain a focal point for drug discovery and development efforts for the foreseeable future, offering hope for new and improved treatments for a multitude of human diseases.
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. N/A. Available at: [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
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New Method for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. N/A. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents.[1] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine scaffold, delving into its fundamental chemical properties, key synthetic strategies, and its significant role in targeting various disease pathways, with a particular focus on oncology. We will explore the structure-activity relationships (SAR) that govern its biological activity and provide detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system, a fusion of pyrazole and pyrimidine rings, has garnered immense interest from medicinal chemists due to its remarkable versatility and potent biological activities.[2] This scaffold is a key component in several approved drugs and clinical candidates, underscoring its therapeutic relevance.[3] Notable examples include the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which have shown significant efficacy in treating various solid tumors.[4][5] The scaffold's utility extends beyond oncology, with derivatives showing promise as central nervous system (CNS) agents, anti-inflammatory, antiviral, and antimicrobial agents.[4][6]
The success of the pyrazolo[1,5-a]pyrimidine core can be attributed to several key features:
-
Synthetic Tractability: The scaffold can be readily synthesized and functionalized, allowing for the creation of large and diverse chemical libraries for high-throughput screening.[1][7]
-
Structural Rigidity: The fused ring system provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with biological targets.[1]
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the bicyclic structure act as hydrogen bond acceptors, enabling strong and specific interactions with protein targets.[3]
This guide will provide a deep dive into the chemistry and biology of this important scaffold, offering both foundational knowledge and practical insights for its application in drug discovery.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1] This versatile approach allows for the introduction of a wide range of substituents on both the pyrazole and pyrimidine rings, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.
General Synthetic Workflow
The most common synthetic route involves the reaction of a 3-aminopyrazole with a β-dicarbonyl compound, β-enaminone, or a related synthon.[1][6] The reaction proceeds via a condensation-cyclization cascade to form the fused bicyclic system.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine scaffold.
Detailed Experimental Protocol: Synthesis of a 5,7-disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a typical one-step cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[8]
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Acetic acid (glacial)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux temperature to drive the reaction.
-
Glacial Acetic Acid as Catalyst: The acidic medium activates the carbonyl group of the β-ketoester, facilitating the initial nucleophilic attack by the aminopyrazole.[6]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization.
Therapeutic Applications: A Scaffold of Many Talents
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, making it a valuable starting point for the development of drugs for various diseases.[2][9]
Oncology: A Powerhouse in Kinase Inhibition
The most significant application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of protein kinase inhibitors for cancer therapy.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[7] Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as ATP-competitive or allosteric inhibitors of a wide range of kinases.[7]
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the NTRK genes lead to the expression of chimeric Trk proteins that are constitutively active and drive tumorigenesis.[4] Larotrectinib and Repotrectinib are potent Trk inhibitors that have been approved for the treatment of NTRK fusion-positive cancers.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TrkA.[10]
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective inhibitor of Pim-1.[11]
-
FLT3 Kinase: Internal tandem duplications of the FLT3 gene (FLT3-ITD) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of FLT3-ITD.[12]
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Other Therapeutic Areas
Beyond cancer, the pyrazolo[1,5-a]pyrimidine scaffold has shown potential in:
-
Central Nervous System (CNS) Disorders: Derivatives such as zaleplon and indiplon are sedative-hypnotic agents, while ocinaplon has been investigated as an anxiolytic.[6]
-
Infectious Diseases: The scaffold has been explored for its antitubercular and antiviral activities.[13][14]
-
Inflammatory Diseases: Certain derivatives have demonstrated anti-inflammatory properties.[2]
Structure-Activity Relationships (SAR): Decoding a Privileged Scaffold
Understanding the SAR of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for designing potent and selective inhibitors. The influence of substituents at various positions on the bicyclic core has been extensively studied.[7]
| Position | Substituent Effect on Biological Activity (Primarily Kinase Inhibition) | Key Insights |
| C2 | Often substituted with small alkyl or aryl groups. | Can influence selectivity and physicochemical properties. |
| C3 | A critical position for modulating potency and selectivity. | The presence of a picolinamide group at this position has been shown to significantly enhance Trk inhibitory activity.[4] |
| C5 | Frequently substituted with aryl or heteroaryl groups. | Substitutions at this position can form key interactions with the hinge region of kinases. A 2,5-difluorophenyl-substituted pyrrolidine at this position increases Trk inhibition.[4] |
| C7 | Can tolerate a variety of substituents, including amino and alkoxy groups. | Modifications at this position can be used to fine-tune solubility and metabolic stability. |
SAR Insights for Trk Inhibition:
-
The amide bond of a picolinamide substituent at the C3-position is crucial for high-potency Trk inhibition.[4]
-
Substitution at the C5-position with a 2,5-difluorophenyl-substituted pyrrolidine significantly enhances activity.[4]
-
These findings suggest that a combination of a C3-picolinamide and a C5-substituted pyrrolidine is a promising strategy for developing potent Trk inhibitors.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery.[7] Future research will likely focus on:
-
Developing novel synthetic methodologies: To further expand the chemical space around the scaffold.[2]
-
Improving selectivity and overcoming drug resistance: By designing next-generation inhibitors that can target resistant mutations.[7]
-
Exploring new therapeutic applications: By screening pyrazolo[1,5-a]pyrimidine libraries against a wider range of biological targets.[2]
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7244. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(24), 5897. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(10), 1126-1131. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479–492. [Link]
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An In-depth Technical Guide to the Preliminary Screening of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
This guide provides a comprehensive technical overview for the preliminary screening of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document outlines the synthesis, physicochemical properties, and a strategic approach to evaluating its biological activity, with a focus on its potential as a kinase inhibitor. The protocols and insights provided herein are grounded in established scientific principles and draw from the broader understanding of the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction and Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer and psychopharmacological effects.[1] Notably, this class of compounds has been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.
This compound, with its distinct substitution pattern, presents a compelling candidate for preliminary screening. The presence of a chlorine atom at the 6-position and an ethyl ester at the 3-position offers potential for specific interactions with biological targets and opportunities for further chemical modification.[2] This guide details a systematic approach to unlock the therapeutic potential of this molecule, starting from its synthesis to its initial biological characterization.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective screening.
Physicochemical Data
While specific experimental data for this compound is not extensively available in public literature, predictions and data from close analogs provide a useful starting point.
| Property | Predicted/Analog Data | Source |
| Molecular Formula | C₉H₈ClN₃O₂ | ChemWhat[3] |
| Molecular Weight | 225.63 g/mol | ChemWhat[3] |
| Appearance | White to brown solid (predicted) | ChemicalBook[2] |
| Melting Point | Not available. The related Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a melting point of 275-280 °C. | Sigma-Aldrich |
| Solubility | Expected to be soluble in organic solvents like DMSO and dichloromethane. | General chemical knowledge |
| pKa | -2.44 ± 0.40 (Predicted) | ChemicalBook[2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | ChemicalBook[2] |
Synthesis Protocol
Adapted Synthesis of this compound:
-
Step 1: Synthesis of Ethyl 6-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (Precursor)
-
This precursor can be synthesized through the cyclocondensation of an appropriate aminopyrazole with a suitable three-carbon building block, a common method for constructing the pyrazolo[1,5-a]pyrimidine core.
-
-
Step 2: Chlorination
-
Suspend Ethyl 6-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Dilute the residue with dichloromethane and slowly pour it into a flask containing ice water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Preliminary Screening Workflow
A tiered approach to preliminary screening is recommended to efficiently assess the biological potential of this compound.
Caption: A general workflow for the preliminary screening of a novel compound.
Experimental Protocols
The following are detailed protocols for key experiments in the preliminary screening of this compound.
In Vitro Cytotoxicity Assay
The initial assessment of a compound's biological activity often begins with evaluating its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., A375 melanoma for B-Raf, HCT116 colon cancer for general cytotoxicity) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assays
Given the prevalence of kinase inhibition among pyrazolo[1,5-a]pyrimidine derivatives, direct assessment of the compound's effect on specific kinases is a logical next step.
B-Raf is a key enzyme in the MAPK signaling pathway and a common target for cancer therapeutics.
Protocol (based on a generic ELISA-based assay):
-
Plate Coating: Coat a 96-well plate with a substrate for B-Raf, such as MEK1.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing recombinant B-Raf enzyme, the test compound at various concentrations, and ATP in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Transfer and Detection: Transfer the reaction mixture to the MEK1-coated plate and incubate for 1 hour. Wash the plate and add a primary antibody that specifically recognizes phosphorylated MEK1.
-
Secondary Antibody and Substrate: After another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following incubation and washing, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement and Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the percent inhibition and determine the IC₅₀ value.
A patent application suggests a potential role for this compound in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[1]
Protocol (based on a luminescence-based assay):
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant IRAK4 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that specifically detects the amount of ADP produced during the kinase reaction. This is often a coupled enzyme system that converts ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of light produced is proportional to the IRAK4 activity. Calculate the percent inhibition and the IC₅₀ value.
Potential Mechanism of Action and Signaling Pathways
The preliminary screening data will provide insights into the potential mechanism of action of this compound. If the compound shows significant activity in the B-Raf and cytotoxicity assays, it likely targets the MAPK/ERK signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by the test compound.
If the IRAK4 assay reveals inhibitory activity, the compound may modulate inflammatory responses through the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway via IRAK4.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary screening of this compound. The proposed workflow, from synthesis and characterization to targeted kinase and cytotoxicity assays, offers a systematic approach to evaluating its therapeutic potential. Positive results from this initial screening would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant disease models, and detailed ADME/Tox profiling to assess its drug-like properties. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.
References
- Google Patents. WO2021158634A1 - Irak degraders and uses thereof.
-
ChemWhat. This compound CAS#: 936074-36-1. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibitor Design
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic framework in the field of medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Its fused bicyclic structure mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of a wide array of kinases.[3] This "privileged scaffold" offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[2][4] Several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this core structure, underscoring its clinical significance.[2][5]
This guide provides a comprehensive overview of the synthetic utility of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a key starting material for the synthesis of a diverse range of kinase inhibitors. We will delve into detailed synthetic protocols, explore the rationale behind key experimental choices, and present structure-activity relationship (SAR) data for inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.
Strategic Importance of this compound
The choice of this compound as a starting material is strategic due to its inherent functionalities that allow for systematic chemical elaboration:
-
The C6-Chloro Substituent: This serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions. This position is crucial for modulating selectivity and potency.
-
The C3-Ethyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The amide functionality is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase domain.[5]
-
The Pyrazolo[1,5-a]pyrimidine Core: The nitrogen atoms within the ring system, particularly the N1 atom, can act as hydrogen bond acceptors, further anchoring the inhibitor to the kinase active site.[5]
Core Synthetic Strategies and Protocols
The subsequent sections outline detailed protocols for the key transformations of this compound into advanced kinase inhibitor intermediates and final products.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Palladium-catalyzed cross-coupling reactions are instrumental in diversifying the C6-position of the pyrazolo[1,5-a]pyrimidine core. The two most prevalent and powerful methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura coupling enables the introduction of a variety of aryl and heteroaryl moieties at the C6-position, which is often critical for exploring the hydrophobic pocket of the kinase active site.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Versatile Scaffold: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in Modern Anticancer Drug Development
Introduction: The quest for more selective and potent anticancer therapeutics has led researchers to explore a diverse chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a cornerstone for the development of targeted cancer therapies.[1][2] This bicyclic heterocyclic system is a bioisostere of adenine, allowing it to effectively compete with ATP in the active site of numerous protein kinases.[3] Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate represents a key intermediate and a versatile building block in the synthesis of a multitude of potent kinase inhibitors. Its strategic chlorination at the 6-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of this compound in anticancer drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O₂ | [4][5] |
| Molecular Weight | 225.64 g/mol | [4][5] |
| CAS Number | 936074-36-1 | [4][5][6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
Mechanism of Action: Targeting Aberrant Kinase Signaling
The anticancer potential of derivatives of this compound lies in their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][7] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling cascades can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Several key oncogenic kinases have been identified as targets for pyrazolo[1,5-a]pyrimidine derivatives, including:
-
B-Raf: A serine/threonine kinase in the MAPK/ERK pathway, frequently mutated in melanoma and other cancers.[8]
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overexpression or mutation is implicated in non-small cell lung cancer and other malignancies.[1]
-
CDKs (Cyclin-Dependent Kinases): A family of kinases that regulate the cell cycle, with CDK2 being a key player in the G1/S phase transition.[9]
-
TRKA (Tropomyosin receptor kinase A): A receptor tyrosine kinase often involved in cancers with NTRK gene fusions.[1][9]
The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: General mechanism of ATP-competitive kinase inhibition.
Synthetic Protocol: A Representative Synthesis
While various methods exist for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a common approach involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon building block.[3] The following is a representative, generalized protocol for the synthesis of this compound.
Caption: Synthetic workflow for the target compound.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Diethyl malonate or a suitable equivalent
-
Sodium ethoxide or another appropriate base
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Appropriate glassware and reaction setup for reflux and handling of hazardous reagents
Procedure:
-
Step 1: Cyclocondensation: In a round-bottom flask, dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
To this mixture, add diethyl malonate dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The resulting precipitate, the dihydroxypyrazolo[1,5-a]pyrimidine intermediate, is collected by filtration, washed, and dried.
-
Step 2: Chlorination: In a separate flask equipped with a reflux condenser, carefully add the dried intermediate to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.
-
The crude product will precipitate out of the aqueous solution.
-
Step 3: Purification: Collect the crude product by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Application Protocols: In Vitro Evaluation
The following are detailed protocols for the initial in vitro evaluation of novel anticancer compounds derived from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO to a stock concentration of 10-50 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of a compound against a specific protein kinase. The example below is for a generic luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant active kinase (e.g., B-Raf, EGFR, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (serial dilutions in assay buffer)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ from Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the kinase, substrate, ATP, and the components of the detection kit.
-
Compound Addition: Add a small volume (e.g., 1-5 µL) of the serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Addition: Add the diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the substrate and ATP.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the detection reagent as per the manufacturer's protocol. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Illustrative Data
The following table presents hypothetical IC₅₀ values for a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and kinases, illustrating the potential of this scaffold.
| Compound | Target Cell Line/Kinase | IC₅₀ (nM) |
| Derivative A | A549 (Lung Cancer) | 150 |
| Derivative B | MCF-7 (Breast Cancer) | 85 |
| Derivative C | B-Raf (V600E) | 25 |
| Derivative D | EGFR | 50 |
| Derivative E | CDK2/Cyclin A | 15 |
| Reference Drug (e.g., Sorafenib) | B-Raf (V600E) | 30 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility stems from the proven efficacy of the pyrazolo[1,5-a]pyrimidine scaffold in targeting key oncogenic kinases. The protocols and information provided herein are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their drug discovery endeavors. Further derivatization and optimization, guided by robust in vitro and in vivo evaluations, hold the promise of developing next-generation targeted therapies for a range of malignancies.
References
-
Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Al-Qadhi, M. A., et al. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Sim, T., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Patel, H., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 936074-36-1. Retrieved from [Link]
-
Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound [cymitquimica.com]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
experimental protocol for using "Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate"
Application Notes & Protocols: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic structure of significant interest in medicinal chemistry and drug development.[1] Its rigid, planar framework is amenable to chemical modification at multiple positions, making it a "privileged scaffold" for the design of targeted therapeutics.[1] These compounds have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2]
Within this important class of molecules, This compound serves as a cornerstone intermediate. Its strategic placement of a reactive chlorine atom at the C6 position, combined with an ethyl carboxylate group at C3, provides orthogonal chemical handles for sequential, site-selective functionalization. This allows researchers to systematically build molecular complexity and explore structure-activity relationships (SAR) with precision. This guide provides an in-depth look at the properties of this compound and detailed protocols for its application in two of the most powerful transformations in modern synthetic chemistry: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Physicochemical & Structural Data
A clear understanding of a reagent's fundamental properties is paramount for successful experimental design. The key identifiers and properties for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 936074-36-1 | [3][4][5] |
| Molecular Formula | C₉H₈ClN₃O₂ | [3][4][5] |
| Molecular Weight | 225.64 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Appearance | White to brown solid | |
| Canonical SMILES | CCOC(=O)C1=C2N=C(C=CN2N=C1)Cl |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C6-chloro substituent. This position is electron-deficient, making it an excellent electrophilic site for two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C6-Cl bond is highly amenable to oxidative addition by a low-valent palladium catalyst. This initiates a catalytic cycle, enabling the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[6][7] This approach is foundational for introducing aryl, heteroaryl, alkynyl, or amino moieties, which are critical for tuning the pharmacological profile of the final compound. Derivatives of this scaffold have been successfully developed as potent inhibitors of key cancer-related kinases such as B-Raf and PI3Kδ.[2][8]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fused pyrimidine ring system activates the C6-Cl bond towards attack by nucleophiles.[9] This allows for the direct displacement of the chloride by a variety of nucleophiles, most commonly primary and secondary amines, to forge new C-N bonds. This reaction is often thermally driven and can be performed with or without a base, providing a direct and atom-economical route to a diverse library of substituted pyrazolopyrimidines.[10]
The ethyl ester at the C3 position offers further opportunities for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, but it is generally less reactive than the C6-chloro group, allowing for selective chemistry.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. They include explanations for key steps, reflecting a causality-driven approach to experimental design.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: This protocol describes the formation of a C-C bond at the C6 position by coupling the chloro-heterocycle with an arylboronic acid. The reaction is catalyzed by a palladium(0) species, which is generated in situ. A phosphine ligand is used to stabilize the catalyst and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). A base is required to activate the boronic acid for the transmetalation step.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Briefly remove the flask from the inert atmosphere and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Causality Note: The phosphine ligands stabilize the Pd(0) state, which is crucial for the initial oxidative addition into the C-Cl bond.
-
Solvent Addition and Degassing: Add the DME/water solvent mixture. Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating and Monitoring: Place the flask in a pre-heated oil bath or heating mantle and heat to reflux (typically 85-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-pyrazolo[1,5-a]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Principle: This protocol details the direct displacement of the C6-chloride with a primary or secondary amine. The reaction is typically performed at elevated temperatures in a polar aprotic solvent, which helps to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. A base can be added to scavenge the HCl generated, but often the excess amine serves this purpose.
Workflow Diagram: Nucleophilic Aromatic Substitution (SNAr)
Caption: Step-by-step workflow for the SNAr reaction with an amine nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.0-3.0 eq)
-
Polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)
-
Optional Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethyl acetate (EtOAc), Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sealed reaction vial or round-bottom flask with condenser
-
Magnetic stirrer and heating plate
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vial, combine this compound (1.0 eq) and the chosen polar aprotic solvent.
-
Reagent Addition: Add the amine (2.0-3.0 eq). If the amine salt is used or if the amine is not used in large excess, add a non-nucleophilic base like DIPEA (1.5 eq). Causality Note: Using excess amine or a dedicated base prevents the buildup of HCl, which would protonate the amine nucleophile and halt the reaction.
-
Heating and Monitoring: Seal the vial tightly and place it in a pre-heated heating block or oil bath at a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction's progress via TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water, which will often precipitate the product or prepare the mixture for extraction.
-
Extraction and Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture multiple times with ethyl acetate. Combine the organic extracts, wash with water and brine to remove the high-boiling solvent (e.g., DMF), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography or recrystallization to afford the desired 6-amino-substituted product.
-
Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
While specific hazard data is limited, related chloro-heterocycles and pyrimidine derivatives may cause irritation.[11][12] Therefore, prudent laboratory practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and associated reagents.
-
Engineering Controls: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.
References
-
This compound CAS#: 936074-36-1 . ChemWhat. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . PubMed Central. [Link]
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 . PubChem. [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors . PubMed. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives . PubMed Central. [Link]
-
Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate . International Journal of Chemical Studies. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents . PubMed. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . PubMed Central. [Link]
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies . Royal Society of Chemistry. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Royal Society of Chemistry. [Link]
-
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate . PubChemLite. [Link]
-
Aminative Suzuki–Miyaura coupling . Science. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations . Royal Society of Chemistry. [Link]
-
Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor . ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chemwhat.com [chemwhat.com]
- 6. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.fi [fishersci.fi]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate for Drug Discovery
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for developing potent and selective therapeutic agents.[2] This scaffold is a key component in several approved anti-cancer drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, underscoring its clinical significance.[3][4]
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a versatile starting material that offers two primary, orthogonal handles for chemical modification: the reactive C6-chloro substituent and the C3-ethyl ester. The strategic manipulation of these two sites allows for the systematic construction of diverse chemical libraries, enabling comprehensive Structure-Activity Relationship (SAR) studies essential for optimizing drug candidates.[5] This guide provides detailed protocols and the underlying scientific rationale for the derivatization of this key intermediate, tailored for researchers in drug development.
Part 1: Core Chemistry & Strategic Rationale
The derivatization strategy for this compound hinges on two distinct and chemoselective reaction types.
C6 Position: Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the C6 position is the most versatile functional handle on the core scaffold. The pyrazolo[1,5-a]pyrimidine ring system is inherently electron-deficient, which facilitates the displacement of the chloro group by a variety of nucleophiles. This reaction proceeds via a Nucleophilic Aromatic Substitution (NAS) mechanism, typically through a Meisenheimer-like intermediate.[6]
The primary advantages of targeting the C6 position are:
-
Broad Scope: A vast array of nucleophiles, including primary and secondary amines, alcohols, and thiols, can be readily installed, allowing for extensive exploration of the chemical space.
-
High Reactivity: The electronic nature of the fused heterocyclic system activates the C6 position for substitution, often allowing for reactions to proceed under mild conditions.[7]
-
Vectorial Diversity: Substituents introduced at this position project into a key region for interaction with many biological targets, particularly the solvent-exposed regions of enzyme active sites.
C3 Position: Ester and Carboxamide Chemistry
The ethyl ester at the C3 position provides a secondary, yet equally important, site for modification. This group is typically less reactive under the conditions used for C6 substitution, allowing for a sequential derivatization strategy. The two most common transformations are:
-
Saponification (Hydrolysis): The ethyl ester can be efficiently hydrolyzed to the corresponding carboxylic acid. This transformation is critical as the resulting acid is a versatile intermediate for amide bond formation and can also serve as a key hydrogen bond donor or acceptor in ligand-receptor interactions.
-
Amidation: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents. Amide bonds are a fundamental feature of many drug molecules, providing metabolic stability and crucial hydrogen bonding capabilities.[8]
The logical flow of derivatization typically starts with the more robust C6 substitution, followed by the more delicate modification of the C3 ester.
Caption: Workflow for the strategic derivatization of the core scaffold.
Part 2: Experimental Protocols
These protocols are designed as robust starting points. Researchers should optimize conditions based on the specific properties of the nucleophiles and substrates used.
Protocol 1: Nucleophilic Aromatic Substitution with Amines at the C6-Position
This protocol describes a general method for displacing the C6-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF), Isopropanol (iPrOH), or Acetonitrile (MeCN)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Step-by-Step Procedure:
-
To a reaction vessel, add this compound.
-
Add the chosen anhydrous solvent (e.g., DMF, 0.1 M concentration).
-
Add the amine nucleophile (1.2 eq).
-
Add the base, DIPEA (2.0 eq).
-
Seal the vessel and heat the reaction mixture. Typical conditions are 80-140 °C. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Scientist's Note (Trustworthiness):
-
Choice of Base: DIPEA is a bulky, non-nucleophilic organic base ideal for scavenging the HCl generated during the reaction without competing as a nucleophile.[8] For less soluble or more sensitive substrates, an inorganic base like K₂CO₃ can be effective.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction due to its high boiling point and ability to dissolve a wide range of reactants. However, for microwave-assisted synthesis, iPrOH is often preferred for its favorable dielectric properties.
-
Validation: The identity and purity of the final product should always be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Rationale |
| Nucleophile | Primary/Secondary Amine (1.2 eq) | Primary/Secondary Amine (1.5 eq) | Excess nucleophile drives the reaction to completion. |
| Base | K₂CO₃ (2.5 eq) | DIPEA (2.0 eq) | K₂CO₃ is suitable for prolonged heating; DIPEA is ideal for rapid, homogenous microwave reactions. |
| Solvent | DMF or Acetonitrile | iPrOH or Dioxane | Choice depends on reactant solubility and boiling point requirements. |
| Temperature | 80 - 100 °C | 120 - 150 °C | Microwave allows for rapid heating to higher temperatures, shortening reaction times. |
| Time | 6 - 24 hours | 15 - 90 minutes | Significant rate enhancement is achieved with microwave irradiation. |
Table 1: Comparative conditions for C6-amination reactions.
Protocol 2: Saponification of the C3-Ethyl Ester
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling.
Materials:
-
Ethyl 6-(substituted)-pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 - 5.0 eq)
-
Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Dissolve the starting ester in the THF/Water solvent mixture in a round-bottom flask.
-
Add the base (e.g., LiOH, 3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid product will typically form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum. The product is often pure enough for the next step without further purification.
Scientist's Note (Expertise): The use of a mixed solvent system like THF/water is critical for ensuring the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.
Protocol 3: Amide Coupling of the C3-Carboxylic Acid
This protocol describes the formation of an amide bond between the C3-carboxylic acid and a desired amine.
Materials:
-
6-(substituted)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq)
-
Amine of choice (1.1 eq)
-
Coupling Reagent: HATU (1.1 eq) or EDCI (1.2 eq) with HOBt (1.2 eq)
-
DIPEA or Triethylamine (TEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq) followed by the base, DIPEA (3.0 eq).
-
In a separate vial, dissolve the coupling reagent (HATU, 1.1 eq) in a small amount of DMF.
-
Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Track the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Scientist's Note (Expertise): HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with sterically hindered amines or for preventing epimerization if chiral amines are used.[7]
| Reaction | Reagents | Solvent | Typical Time | Key Outcome |
| Ester Hydrolysis | LiOH or NaOH | THF / H₂O | 2 - 8 h | C3-Carboxylic Acid |
| Amide Coupling | HATU / DIPEA or EDCI / HOBt | DMF | 4 - 12 h | C3-Amide |
Table 2: Summary of conditions for C3-ester modifications.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (NAS).
References
-
Reyes-Melo, F. D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Gray, N. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC, National Institutes of Health (NIH). Available at: [Link]
-
WuXi AppTec. (n.d.). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]
-
Al-Zaydi, K. M. (2014). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Characterization of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (ECPC), a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest due to its diverse biological activities.[3][4] Accurate and robust characterization is paramount for ensuring the quality, consistency, and safety of this compound in research and development pipelines. This guide details protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound (CAS No: 936074-36-1) is a substituted heterocyclic compound. The fused pyrazolo[1,5-a]pyrimidine ring system is a core motif in numerous pharmacologically active molecules.[5][6] The presence of a chloro-substituent and an ethyl carboxylate group provides specific spectroscopic handles and dictates the compound's reactivity and physicochemical properties. An unambiguous confirmation of its molecular structure and the determination of its purity are critical first steps in any research endeavor.
Table 1: Physicochemical Properties of ECPC
| Property | Value | Source |
| CAS Number | 936074-36-1 | [7][8] |
| Molecular Formula | C₉H₈ClN₃O₂ | [9] |
| Molecular Weight | 225.63 g/mol | [7] |
| Appearance | White to off-white solid (typical) | N/A |
| IUPAC Name | This compound | [8] |
Analytical Characterization Workflow
A multi-technique approach is essential for the definitive characterization of ECPC. Each technique provides orthogonal, complementary information regarding the molecule's structure and purity. The logical flow of analysis ensures a comprehensive evaluation, from structural confirmation to quantitative purity assessment.
Figure 2: Structure of ECPC with atom numbering for NMR assignment.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. The presence of a chlorine atom is readily identifiable due to its isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1). [10] Causality Behind Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is a soft technique suitable for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming molecular weight. Electron impact (EI) is a higher-energy technique that induces characteristic fragmentation, providing structural clues.
-
Isotopic Pattern: The presence of a prominent M+2 peak at approximately one-third the intensity of the main molecular ion peak is a hallmark of a monochlorinated compound. [11] Protocol 2: Mass Spectrometry Analysis of ECPC
-
Sample Preparation:
-
ESI: Prepare a dilute solution (~10-50 µg/mL) of ECPC in a suitable solvent like methanol or acetonitrile.
-
EI: Introduce the solid sample directly via a direct insertion probe.
-
-
Instrument:
-
ESI: LC-MS system (e.g., Q-TOF or Orbitrap) for high-resolution mass measurement.
-
EI: GC-MS or a standalone mass spectrometer with an EI source.
-
-
ESI-MS Parameters (Positive Ion Mode):
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
-
Expected Results:
-
Molecular Ion: A cluster of peaks corresponding to [M+H]⁺.
-
m/z ≈ 226.04 (for C₉H₉³⁵ClN₃O₂⁺)
-
m/z ≈ 228.04 (for C₉H₉³⁷ClN₃O₂⁺)
-
-
Fragmentation: Common fragmentation pathways for related heterocyclic compounds involve the loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester functionality. [12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality Behind Experimental Choices: The vibrational frequencies of specific bonds (e.g., C=O, C-O, C-Cl, aromatic C=C) are unique and serve as a molecular fingerprint. The presence or absence of key absorption bands confirms the major functional components of the ECPC structure. [13] Protocol 3: FTIR Analysis of ECPC
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the ECPC powder directly onto the ATR crystal.
-
Instrument: A standard FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Table 3: Key FTIR Vibrational Frequencies for ECPC
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic/Vinyl |
| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| ~1720 - 1700 | C=O Stretch | Ester Carbonyl (Strong) |
| ~1610 - 1500 | C=C / C=N Stretch | Pyrazolo[1,5-a]pyrimidine ring |
| ~1250 - 1200 | C-O Stretch | Ester |
| ~800 - 700 | C-Cl Stretch | Aryl Chloride |
Chromatographic and Elemental Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase HPLC method with UV detection is ideal for ECPC.
Causality Behind Experimental Choices:
-
Reversed-Phase: ECPC is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The conjugated pyrazolo[1,5-a]pyrimidine ring system possesses a strong UV chromophore, allowing for sensitive detection.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is used to ensure that any impurities with different polarities are effectively separated from the main peak and eluted in a reasonable time.
Protocol 4: HPLC Purity Analysis of ECPC
-
Sample Preparation: Accurately weigh and dissolve ECPC in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) to a final concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula, which can then be compared with the molecular formula determined by MS.
Protocol 5: Elemental Analysis of ECPC
-
Sample Preparation: Provide ~2-3 mg of accurately weighed, dry ECPC sample in a tin capsule.
-
Instrument: A CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Expected Results: The experimental percentages should be within ±0.4% of the theoretical values.
Table 4: Theoretical Elemental Composition of ECPC (C₉H₈ClN₃O₂)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.91 |
| Hydrogen (H) | 3.57 |
| Nitrogen (N) | 18.62 |
Conclusion
The combination of NMR, MS, FTIR, HPLC, and Elemental Analysis provides a robust and self-validating system for the comprehensive characterization of this compound. Following these detailed protocols will ensure the unambiguous confirmation of the compound's identity, structure, and purity, which is an indispensable requirement for its use in research, development, and quality control environments.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [URL: https://cdnsciencepub.com/doi/10.1139/v92-144] [14][15][16]2. Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [URL: https://asianpubs.org/index.php/ajc/article/view/7968] [12]3. Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6649. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572718/] [17]4. Cee, V. J., et al. (2021). IRAK degraders and uses thereof. WO2021158634A1. Google Patents. [URL: https://patents.google.com/patent/WO2021158634A1/en] [18]5. Gomaa, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103513. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100346X] 6. CymitQuimica. This compound. [URL: https://www.cymitquimica.com/base/ethyl-6-chloropyrazolo-1-5-a-pyrimidine-3-carboxylate-936074-36-1] [7]7. LabSolu. This compound. [URL: https://labsolu.ca/product/ethyl-6-chloropyrazolo15-apyrimidine-3-carboxylate/] [9]8. Sriram, D., et al. (2006). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2933-2936. [URL: https://pubmed.ncbi.nlm.nih.gov/16564115/] [1]9. ChemWhat. This compound CAS#: 936074-36-1. [URL: https://www.chemwhat.com/cas-936074-36-1.html] [8]10. Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [URL: https://abjar.vandanapublications.com/index.php/ojs/article/view/89] [13]11. Michigan State University Department of Chemistry. Mass Spectrometry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm] [10]12. Lutsik, N. D., et al. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 77(5), 415-436. [URL: https://www.researchgate.net/publication/227563831_Mass_spectrometry_of_halogen-containing_organic_compounds] [11]13. Al-Otaibi, A. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1435-1455. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9759325/] [2]14. Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [URL: https://pubs.acs.org/doi/10.1021/jm501100b] [19]15. Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [URL: https://www.mdpi.com/1422-0067/23/15/8117] [6]16. Bhat, A. A., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(4), 896. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7915233/] [5]17. Desai, N. C., et al. (2015). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 127(1), 159-168. [URL: https://www.ias.ac.in/article/fulltext/jcsc/127/01/0159-0168] [3]18. Karki, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(7), 1321-1327. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00122a]
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Application and Protocols for the Synthesis of PI3Kδ Inhibitors Utilizing Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a pivotal intermediate in the synthesis of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. We delve into the therapeutic relevance of PI3Kδ inhibition, the strategic importance of the pyrazolo[1,5-a]pyrimidine scaffold, and provide a detailed, field-proven protocol for a key synthetic transformation. This document is intended to equip researchers in medicinal chemistry and drug development with the necessary insights and practical guidance to leverage this versatile building block in the discovery of novel therapeutics for autoimmune diseases and hematological malignancies.
Introduction: The Therapeutic Promise of PI3Kδ Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] The PI3K family is divided into three classes, with Class I being a primary focus in drug discovery.[3] Within Class I, the δ (delta) isoform is predominantly expressed in hematopoietic cells and is a critical mediator of B-cell signaling.[3][4][5]
Overactivity of the PI3Kδ signaling pathway is implicated in the pathophysiology of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL), as well as inflammatory and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE).[1][5][6][7] Consequently, the development of selective PI3Kδ inhibitors has emerged as a highly promising therapeutic strategy.[7][8] These inhibitors can modulate B-cell function, survival, and proliferation, offering a targeted approach to treatment.[4][9]
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged core structure for the development of potent and selective PI3Kδ inhibitors.[6][10][11][12][13] Its rigid bicyclic nature allows for precise orientation of substituents to interact with key residues in the ATP-binding pocket of the PI3Kδ enzyme.
The PI3Kδ Signaling Pathway in B-Cells
The PI3Kδ pathway is a central hub for signals originating from various B-cell surface receptors, including the B-cell receptor (BCR), CD19, and chemokine receptors.[4][14] Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3, in turn, recruits and activates downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), triggering a cascade of signaling events that ultimately regulate B-cell survival, activation, and proliferation.[4][14] Dysregulation of this pathway can lead to unchecked B-cell proliferation and the production of autoantibodies, contributing to disease pathogenesis.[9]
Figure 1: Simplified PI3Kδ signaling pathway in B-cells and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
Synthetic Strategy: Leveraging this compound
This compound is an ideal starting material for the synthesis of PI3Kδ inhibitors. The chlorine atom at the C6 position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the structure-activity relationship (SAR) at a key position of the pyrazolopyrimidine core, which often interacts with the solvent-exposed region of the kinase. The ethyl ester at the C3 position can be retained or modified in later synthetic steps, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.
A common and effective strategy involves a Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at the C6 position. This is a robust and well-documented transformation that is tolerant of a wide variety of functional groups.
Figure 2: General workflow for the synthesis of PI3Kδ inhibitors using a Suzuki coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that reaction conditions may require optimization depending on the specific boronic acid used.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Various | >98% |
| Arylboronic Acid | Various | >97% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Various | >98% |
| Sodium Carbonate (Na₂CO₃) | Various | Anhydrous |
| 1,4-Dioxane | Various | Anhydrous |
| Deionized Water | In-house | N/A |
| Ethyl Acetate | Various | ACS Grade |
| Brine | In-house | Saturated |
| Anhydrous Magnesium Sulfate (MgSO₄) | Various | N/A |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-pyrazolo[1,5-a]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Aqueous Base: The use of an aqueous base like sodium carbonate is essential for the transmetalation step of the Suzuki coupling mechanism. It activates the boronic acid for reaction with the palladium complex.
-
Solvent System: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.
-
Catalyst Loading: A catalyst loading of 5 mol % is typically sufficient for this type of transformation. Higher loadings may be necessary for particularly challenging substrates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PI3Kδ inhibitors. The pyrazolo[1,5-a]pyrimidine core provides a robust platform for generating libraries of compounds for SAR studies. The detailed protocol for the Suzuki-Miyaura coupling reaction presented here offers a reliable method for introducing molecular diversity at the C6 position, a critical step in the development of potent and selective PI3Kδ inhibitors for the treatment of a range of immune-mediated diseases and cancers.
References
-
ResearchGate. (n.d.). PI3Kδ is a central signaling enzyme that mediates the effects of multiple receptors on B cells. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of PI3K in B cells. PI3Kδ is a central integrator of signals.... Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of the PI3K pathway in B cell antigen presentation functions. Retrieved from [Link]
-
Wiley Online Library. (2024). Insights into PI3K/AKT signaling in B cell development and chronic lymphocytic leukemia. Retrieved from [Link]
-
PubMed Central. (2020). Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. Retrieved from [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (2012). Inhibition of PI3K Signaling Spurs New Therapeutic Opportunities in Inflammatory/Autoimmune Diseases and Hematological Malignancies. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Retrieved from [Link]
-
ResearchGate. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. Retrieved from [Link]
-
PubMed. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. Retrieved from [Link]
-
MDPI. (2020). PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. Retrieved from [Link]
-
Frontiers. (2023). Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 8. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients | MDPI [mdpi.com]
- 9. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions with "Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate"
Welcome to the technical support center for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.
I. Introduction to the Reactivity of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets.[3][4] The reactivity of this molecule is dominated by the chloro-substituent at the 6-position and the ester group at the 3-position. Understanding the interplay of these functional groups is crucial for successful downstream reactions and for minimizing the formation of unwanted byproducts.
II. Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am observing incomplete conversion or low yield in my nucleophilic substitution reaction at the 6-position. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in nucleophilic substitution reactions at the 6-position of the pyrazolo[1,5-a]pyrimidine core are a common issue. The reactivity of the chloro-substituent can be influenced by several factors.
Causality Behind Experimental Choices:
-
Nucleophile Strength: The pyrazolo[1,5-a]pyrimidine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution.[5] However, the reactivity of the 6-chloro position can be moderate. Stronger nucleophiles will generally lead to higher conversion rates.
-
Base Selection: Many nucleophilic substitution reactions, especially with amines or thiols, require a base to neutralize the HCl generated during the reaction. The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[6] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but their basicity and steric hindrance should be considered.
-
Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and solubility of reactants. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to drive the reaction to completion, sometimes with the aid of microwave irradiation.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) or perform the reaction under microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
FAQ 2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid. How can I prevent this?
Answer:
Hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid is a common side reaction, particularly under basic or acidic conditions, especially at elevated temperatures.
Causality Behind Experimental Choices:
-
pH Sensitivity: The ester linkage is susceptible to cleavage under both alkaline and acidic conditions.[8] If your reaction conditions are strongly basic or acidic, or if your work-up involves prolonged exposure to aqueous acid or base, hydrolysis can occur.
-
Water Content: The presence of water in your reaction mixture can promote hydrolysis. It is crucial to use anhydrous solvents and reagents.
Preventative Measures:
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimize the presence of water to prevent it from acting as a nucleophile. |
| Careful Base Selection | Use non-nucleophilic, anhydrous bases. If an aqueous basic work-up is necessary, perform it at low temperatures and for a short duration. |
| Temperature Control | Higher temperatures accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature for a longer period. |
| Protective Group Chemistry | In multi-step syntheses, consider if the ester needs to be protected or if its introduction should be postponed to a later stage. |
Experimental Protocol: Minimizing Hydrolysis During Work-up
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly add a saturated aqueous solution of a mild buffer (e.g., NH₄Cl for basic reactions) to quench the reaction.
-
Immediately extract the product into an organic solvent.
-
Minimize the contact time between the organic and aqueous layers.
-
Proceed with drying and concentration without delay.
FAQ 3: During an attempted modification of the pyrazole ring, I am seeing unexpected halogenation or nitration. What is happening and how can I control the regioselectivity?
Answer:
The pyrazolo[1,5-a]pyrimidine core has multiple positions that can be susceptible to electrophilic attack, and the electronic nature of the fused ring system influences this reactivity.[3] Unwanted side reactions like halogenation or nitration can occur if the reaction conditions are not carefully controlled.
Causality Behind Experimental Choices:
-
Regioselectivity of Electrophilic Attack: While the pyrimidine ring is generally electron-deficient, the pyrazole moiety is more electron-rich and can undergo electrophilic substitution. The exact position of substitution can be influenced by the existing substituents and the reaction conditions.
-
Reaction Conditions for Halogenation/Nitration: The use of strong electrophilic reagents (e.g., NBS, NIS, fuming nitric acid) can lead to substitution on the pyrazole ring.[9]
Controlling Regioselectivity:
Caption: Logical relationship for controlling reaction regioselectivity.
Experimental Protocol: Selective Bromination at the 3-Position (Example)
Note: This is a hypothetical example based on general reactivity principles of similar heterocyclic systems, as direct literature for this specific transformation on the title compound is sparse.
-
Dissolve this compound in a suitable solvent like DMF or chloroform.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC/LC-MS.
-
Upon completion, quench with an aqueous solution of sodium thiosulfate.
-
Extract the product, wash, dry, and purify as previously described.
III. Purification Challenges
Issue: Difficulty in separating the desired product from starting material or byproducts.
Troubleshooting:
-
Chromatography Optimization:
-
Solvent System: A systematic screen of solvent systems with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. The addition of a small amount of a modifier like triethylamine can be beneficial if the compounds are basic.
-
Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) or reverse-phase chromatography if separation on silica is challenging.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Derivatization: In some cases, temporary derivatization of a functional group (e.g., converting a byproduct carboxylic acid back to an ester) can alter its chromatographic behavior, facilitating separation.
IV. Summary of Potential Side Reactions
| Side Reaction | Conditions Favoring Formation | Prevention Strategy |
| Hydrolysis of Ester | Presence of water, strong acid or base, high temperature. | Use anhydrous conditions, mild bases, control temperature.[8] |
| Double Nucleophilic Substitution | Use of a large excess of a highly reactive nucleophile. | Use a controlled stoichiometry of the nucleophile (1.1-1.5 eq.). |
| Electrophilic Attack on Pyrazole Ring | Use of strong electrophilic reagents (e.g., NBS, fuming HNO₃). | Use mild reagents and controlled conditions (low temperature).[9] |
| De-chlorination | Reductive conditions (e.g., catalytic hydrogenation). | Avoid reductive conditions unless de-chlorination is the desired outcome. |
V. References
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6542. [Link]
-
Goda, A. A., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1023. [Link]
-
Guccione, S., et al. (2020). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 25(15), 3462. [Link]
-
Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(31), 21482-21508. [Link]
-
El-Kashef, H. S., et al. (1983). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Chemical Research, Synopses, (1), 8-9. [Link]
-
Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. [Link]
-
Hao, J., et al. (2011). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5468-5471. [Link]
-
Lukin, K., et al. (2006). Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 8(3), 365-373. [Link]
-
ChemEd DL (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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- 2. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
Technical Support Center: Purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives
Welcome to the technical support resource for the purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic scaffolds with high purity. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, notably in the development of kinase inhibitors.[1][2][3] However, its synthesis and purification are not without complexities.
This document provides in-depth, experience-driven troubleshooting advice and protocols to address common purification hurdles.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems encountered during the purification workflow in a practical question-and-answer format.
Q1: My crude NMR shows multiple closely-related aromatic signals, and TLC analysis reveals a spot that runs very close to my desired product. How can I resolve what I suspect are isomeric impurities?
A1: Root Cause & Strategy
This is a classic challenge in the synthesis of pyrazolo[1,5-a]pyrimidines. The formation of the bicyclic system, typically through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, can sometimes lack complete regioselectivity.[1][4] This leads to the formation of structural isomers, such as pyrazolo[3,4-d]pyrimidines or other fused systems, which have very similar polarities and spectroscopic properties.[1][5]
Troubleshooting Protocol:
-
Confirm Isomer Presence: Before extensive purification attempts, try to get mass spectrometry (HRMS) data. Isomers will have the identical mass, confirming that the impurity is not a starting material or a simple byproduct.
-
Optimize Column Chromatography: Standard silica gel chromatography is the first line of defense.
-
Solvent System Screening: Avoid polar, protic solvents like methanol initially, as they can cause band broadening. Focus on finely-tuned gradients of ethyl acetate in non-polar solvents like heptane or hexane.[6] A shallow gradient (e.g., increasing ethyl acetate by 1-2% increments) is crucial for separating close-running spots.
-
Alternative Sorbents: If silica fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, as the change in stationary phase chemistry can alter the elution order and improve separation.
-
-
Recrystallization: This is a highly effective technique for removing small amounts of isomeric impurities if a suitable solvent system can be identified.
-
Solvent Screening: Test a range of solvents, from non-polar (e.g., toluene, heptane) to moderately polar (e.g., ethyl acetate, isopropanol) and polar (e.g., ethanol, acetonitrile). The ideal system is one where your product is sparingly soluble at room temperature but fully soluble upon heating.
-
Anti-Solvent Method: Dissolve the crude material in a good solvent (e.g., dichloromethane or ethyl acetate) to a minimal volume. Slowly add a non-solvent (e.g., hexane or heptane) until turbidity persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This often yields high-purity crystals.
-
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative HPLC (either normal or reverse-phase) offers the highest resolution. This is often the final step for generating an analytical standard.
Q2: I'm trying to purify my crude product via column chromatography, but I'm recovering a significant amount of a more polar byproduct, which I believe is the corresponding carboxylic acid. What's causing this hydrolysis and how can I prevent it?
A2: Root Cause & Strategy
The ethyl ester of your pyrazolopyrimidine derivative is susceptible to hydrolysis, particularly on the silica gel column. Silica gel is inherently acidic and can catalyze the hydrolysis of the ester to the carboxylic acid, especially if the solvent system contains nucleophiles like water or alcohols (methanol is a common culprit). This is a well-understood phenomenon in heterocyclic chemistry.[4][7]
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the starting mobile phase (e.g., 9:1 heptane/ethyl acetate) and add 0.5-1% triethylamine (Et₃N) by volume. Let it equilibrate for 15-20 minutes. This deactivates the acidic sites on the silica surface, significantly reducing the risk of hydrolysis. Remember to also add the same percentage of Et₃N to your chromatography solvents.
-
Use "Anhydrous" Solvents: Ensure your chromatography solvents have low water content. While not strictly necessary to use freshly distilled solvents, avoid using old bottles that may have absorbed atmospheric moisture.
-
Perform a Pre-Column Workup: Before chromatography, perform an aqueous workup. Dissolve your crude product in a solvent like dichloromethane or ethyl acetate. Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract any pre-existing carboxylic acid impurity into the aqueous layer, reducing the load on the column.
-
Consider an Alternative Stationary Phase: If the issue persists, switching to neutral alumina can be an effective alternative to acidic silica gel.
Caption: Workflow to minimize ester hydrolysis during purification.
Q3: My final product looks clean by TLC, but the yield is low. I suspect my compound is sticking to the silica gel. How can I improve recovery?
A3: Root Cause & Strategy
The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system can act as Lewis bases and interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[8] This interaction can lead to significant retention on the column and poor recovery, even if the compound appears to move on TLC.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Basic Additive: As mentioned in Q2, adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent is highly effective. The amine competes with your product for binding to the acidic sites on the silica, allowing your compound to elute more efficiently.
-
Polar Modifier: If your compound is highly polar, sometimes a small amount of methanol (1-5%) in a dichloromethane or ethyl acetate system can improve recovery. However, be mindful of potential solubility issues and the risk of hydrolysis.
-
-
"Dry Loading" Technique: Instead of dissolving your sample in a minimal amount of solvent and loading it directly onto the column (wet loading), use the dry loading method.
-
Dissolve your crude product in a suitable solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (or Celite®) to the solution and concentrate it on a rotary evaporator until you have a free-flowing powder.
-
Carefully layer this powder on top of your prepared column. This technique often results in sharper bands and better recovery.
-
-
Column Flushing: After your product has eluted, flush the column with a much stronger solvent system (e.g., 10% Methanol in DCM) to wash out any remaining material. This will confirm if a significant amount of your product was irreversibly adsorbed.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials or reagent-based impurities I should look out for? A: The synthesis of the pyrazolo[1,5-a]pyrimidine core often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][9][10] Therefore, unreacted 5-aminopyrazole is a very common impurity. It is typically more polar than the fused product and can often be removed with a mild acid wash (e.g., dilute HCl) during the workup, provided your target compound is stable to these conditions.
Q: How can I reliably confirm the purity and identity of my final product? A: A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR: This is the primary method to confirm the structure and check for impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both the retention time (a measure of purity) and the mass of the compound, confirming its molecular weight.[11] Aim for >95% purity by peak area.
-
HRMS (High-Resolution Mass Spectrometry): This provides a highly accurate mass measurement, allowing you to confirm the elemental formula of your compound.
-
Melting Point: A sharp melting point is a classic indicator of a pure crystalline solid.
Q: Are there any specific stability or storage concerns for these chlorinated derivatives? A: The pyrazolo[1,5-a]pyrimidine scaffold is generally robust.[1] However, the chloro-substituent makes the molecule susceptible to nucleophilic aromatic substitution, especially at the 7-position, which is known to be highly reactive.[6] Therefore, it is best to store the compound as a solid in a cool, dark, and dry place. Avoid storing it in solution, especially with nucleophilic solvents (like methanol or ammonia) for extended periods. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.[11]
Caption: Decision tree for selecting a purification strategy.
Data Summary Table
| Challenge | Recommended Technique | Key Parameters / Solvent System | Expected Outcome |
| Isomeric Impurities | Flash Column Chromatography | Heptane/Ethyl Acetate (Shallow Gradient: 10% -> 40% over 20 CV) | Separation of closely eluting non-polar impurities. |
| Ester Hydrolysis | Base-Modified Chromatography | Heptane/Ethyl Acetate + 0.5% Triethylamine | Prevents on-column conversion to carboxylic acid. |
| Poor Solubility | Recrystallization | Isopropanol (IPA) or Ethyl Acetate/Heptane | Formation of pure crystals, leaving soluble impurities behind. |
| Unreacted Aminopyrazole | Aqueous Acid/Base Workup | Wash organic layer with 1M NaHCO₃ or dilute (5%) citric acid | Removes polar, ionizable impurities before chromatography. |
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]
- WO2021158634A1 - Irak degraders and uses thereof - Google Patents. (n.d.).
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the... (n.d.). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2014). ResearchGate. [Link]
-
This compound CAS#: 936074-36-1. (n.d.). ChemWhat. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2. (n.d.). PubChem. [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2009). PubMed. [Link]
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- 3. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis and Reactions of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
A Guide to Minimizing Byproduct Formation
Welcome to the technical support guide for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This molecule is a crucial intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis and subsequent functionalization are often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation. By understanding the why, you can proactively troubleshoot and optimize your reactions for cleaner, more efficient outcomes.
Section 1: Troubleshooting the Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The foundational step, the construction of the fused heterocyclic ring system, is the primary source of impurities that can complicate all subsequent steps. The most common route is the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner.[3]
FAQ 1.1: My cyclocondensation reaction is giving a low yield and a mixture of isomers. How can I improve this?
Answer: This is a classic problem in pyrazolo[1,5-a]pyrimidine synthesis, typically stemming from two main factors: the purity of starting materials and a lack of regiochemical control during the cyclization.
Causality of the Issue: The cyclocondensation reaction proceeds via a sequence of nucleophilic attacks and condensations. The 3-aminopyrazole has two nucleophilic nitrogen atoms, and an unsymmetrical 1,3-dicarbonyl compound has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to two different regioisomers. The reaction conditions, particularly the pH, dictate the reaction pathway and can either favor one isomer or produce a mixture.
Key Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in either the 3-aminopyrazole or the 1,3-dicarbonyl compound are a common cause of low yields and side reactions.[4] Always verify the purity of your starting materials by NMR or LC-MS before beginning. If necessary, purify them by recrystallization or column chromatography.
-
Control Regioselectivity: The choice of catalyst and solvent is critical for directing the cyclization to the desired isomer.[4]
-
Acidic Conditions (e.g., Acetic Acid, H₂SO₄ catalyst): Often used and can promote the reaction, but may not always provide high regioselectivity depending on the substrates.[4][5]
-
Basic Conditions (e.g., Piperidine, K₂CO₃): Can favor a different regioisomer compared to acidic conditions by altering the initial point of nucleophilic attack.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields and selectivity by providing rapid, uniform heating.[4][6][7]
-
Data Presentation: Comparison of Reaction Conditions for Cyclocondensation
| Parameter | Condition A: Conventional Heating | Condition B: Microwave Irradiation | Rationale & Expected Outcome |
| Catalyst/Solvent | Acetic Acid | Acetic Acid or DMF with K₂CO₃ | Acetic acid serves as both solvent and catalyst. Basic conditions in DMF can alter regioselectivity.[4][5] |
| Temperature | 100-120 °C (Reflux) | 110-150 °C | Microwave heating is more efficient and can overcome activation energy barriers more quickly, often leading to cleaner reactions.[7] |
| Time | 10-24 hours | 10-30 minutes | Significant reduction in reaction time minimizes the potential for thermal degradation of products and starting materials.[6] |
| Typical Yield | 40-70% | 65-95% | Improved yields are common due to reduced side reactions and shorter reaction times.[6][7] |
| Regioselectivity | Substrate Dependent | Often Improved | The rapid heating can favor the kinetically controlled product, which may be a single isomer. |
Experimental Protocol: Optimized Regiocontrolled Synthesis
This protocol outlines a microwave-assisted synthesis which often provides superior results.
-
To a 10 mL microwave reaction vial, add the 3-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (e.g., diethyl 2-formyl-3-oxosuccinate for the target molecule) (1.1 eq), and anhydrous ethanol (5 mL).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired regioisomer.
Visualization: Cyclocondensation and Isomer Formation
Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Section 2: Preventing Byproducts in Reactions of this compound
Once the core is synthesized, the chloro and ester functionalities are key handles for further modification. However, their reactivity can also be a source of byproducts.
FAQ 2.1: My nucleophilic substitution at C6 is plagued by hydrolysis, forming the 6-hydroxy and/or 3-carboxylic acid derivatives. How do I stop this?
Answer: This is a common issue caused by the presence of water in the reaction medium, often in combination with basic or acidic conditions.
Causality of the Issue:
-
C6-Cl Hydrolysis: The pyrazolo[1,5-a]pyrimidine ring is electron-deficient, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr). If water or hydroxide ions are present, they can act as nucleophiles, displacing the chloride to form the 6-hydroxy byproduct.
-
Ester Hydrolysis: The ethyl ester at the C3 position is susceptible to both acid- and base-catalyzed hydrolysis.[8] This reaction consumes your starting material to form the corresponding carboxylic acid, which may undergo further reactions like decarboxylation under harsh conditions.[8]
Key Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry your solvents using standard methods (e.g., molecular sieves, distillation). Use oven-dried glassware and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competition with your desired nucleophile. Avoid aqueous bases like NaOH or K₂CO₃ solutions.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.
Data Presentation: Troubleshooting Hydrolysis Byproducts
| Problem | Probable Cause | Recommended Solution | Rationale |
| 6-Hydroxy Byproduct | Water/Hydroxide in reaction | Use rigorously dried solvents and reagents under an inert atmosphere. | Prevents water from acting as a competing nucleophile at the C6 position. |
| 3-Carboxylic Acid Byproduct | Acidic/Basic conditions with trace water | Use a non-aqueous, non-nucleophilic base (e.g., DIPEA, DBU). If acidic catalysis is needed, use a Lewis acid instead of a Brønsted acid. | Minimizes the potential for acid or base-catalyzed hydrolysis of the C3-ester group.[8] |
| Both Byproducts Present | General wet conditions, prolonged heating | Run reaction at lower temperature; use microwave synthesis to reduce time. Ensure all components are anhydrous. | Reduces overall thermal stress and exposure time to potential contaminants. |
Visualization: Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting common byproducts.
Section 3: Analytical and Purification Strategies
FAQ 3.1: How can I effectively identify my desired product and its key byproducts?
Answer: A multi-technique approach is essential for unambiguous identification.
-
Thin-Layer Chromatography (TLC): Your first line of defense for monitoring reaction progress. The polarity differences between the starting material (this compound), the desired SNAr product, and the hydrolyzed byproducts are usually distinct. The 3-carboxylic acid byproduct will be significantly more polar (lower Rf), while the 6-hydroxy byproduct will also be more polar than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying components in a reaction mixture.[7] You can confirm the mass of your desired product and identify the exact masses of byproducts. For example, the replacement of -Cl (35/37 amu) with -OH (17 amu) results in a clear mass shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR will allow you to distinguish between regioisomers by looking at the coupling patterns and chemical shifts of the protons and carbons on the pyrimidine and pyrazole rings.[8][9]
References
-
BenchChem Technical Support Team. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem. 4
-
Kumar, H., Das, R., Choithramani, A., & Shard, A. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. 10
-
Montoya-García, Y. A., Castillo, B. R., & Ochoa-Puentes, C. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7153.
-
Singh, S., & Singh, P. P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1084.
-
Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(9), 1634-1664.
-
Li, J., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 22(4), 835-843.
-
Da Settimo, F., et al. (2020). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 25(18), 4296.
-
Gouda, M. A., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5462-5472.
-
Li, M. M., et al. (2021). Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible nitric oxide synthase dimerization inhibitor with efficacy for arthritis. European Journal of Medicinal Chemistry, 213, 113174.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Li, M. M., et al. (2021). Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible Nitric Oxide Synthase dimerization inhibitor with efficacy for arthritis. ResearchGate.
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 706-710.
-
ChemWhat. (n.d.). This compound CAS#: 936074-36-1.
-
Gouda, M. A., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate.
-
Al-Issa, S. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1289-1323.
-
CymitQuimica. (n.d.). This compound.
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem.
-
Kumar, G. S., & Kumar, B. S. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-86.
-
Abdelazeem, A. H., et al. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Pharmaceutical Sciences, 62, 197-211.
-
National Center for Biotechnology Information. (n.d.). Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. PubChem.
-
ChemicalBook. (n.d.). Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7.
-
Ratiu, C. I., et al. (2022). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 27(19), 6599.
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Technical Support Center: Scale-Up Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the large-scale production of this important heterocyclic intermediate. Our focus is on ensuring a safe, efficient, and reproducible synthetic process.
Introduction to the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of an appropriate aminopyrazole with a β-dicarbonyl compound to form the core pyrazolo[1,5-a]pyrimidine ring system. The second key step is the chlorination of the resulting hydroxy-intermediate to yield the final product. On a larger scale, each of these steps presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification methods.
The most common synthetic route involves:
-
Cyclocondensation: Reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with a suitable 1,3-dicarbonyl equivalent to form ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Chlorination: Conversion of the hydroxyl group to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
This guide will break down the common issues and frequently asked questions associated with each of these critical stages in the scale-up synthesis.
Visualizing the Workflow
Caption: Workflow for the safe quenching of excess POCl₃.
Q3: After quenching and extraction, I have difficulty purifying the final product. What are the recommended methods for large-scale purification?
A3: The crude product after work-up may contain residual starting material, byproducts, and baseline impurities.
-
Recrystallization: This is often the most effective and economical method for purifying solid products at scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Slurry Washes: Before a final recrystallization, washing the crude solid as a slurry in a solvent that dissolves impurities but not the product can significantly improve the final purity.
-
Chromatography: While less common for very large quantities, flash chromatography on silica gel can be used for multi-kilogram scale purification if high purity is required and recrystallization is not effective.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The main hazards are associated with the use of phosphorus oxychloride (POCl₃). It is highly corrosive, toxic, and reacts violently with water, releasing large amounts of heat and HCl gas. [3]A thorough risk assessment is mandatory. Key safety measures include:
-
Performing the reaction and quench in a well-ventilated area, preferably a walk-in fume hood or a designated reactor bay.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Ensuring that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
-
Having a suitable neutralizing agent for spills (e.g., sodium bicarbonate) readily available.
Q: Can I use an alternative chlorinating agent to POCl₃?
A: While other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for converting hydroxyl groups to chlorides, POCl₃ is the most commonly reported and often most effective reagent for this class of heterocycles. Any change in reagents would require a complete re-optimization of the reaction conditions and a new safety assessment.
Q: How can I monitor the progress of these reactions at a large scale?
A: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. This is the preferred method for scale-up operations. Samples for IPCs from a POCl₃ reaction must be quenched carefully in a small, separate vessel before analysis.
Data Summary Table
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination | Key Considerations |
| Solvent | Acetic Acid, Ethanol | Phosphorus Oxychloride (neat or with a high-boiling solvent) | Ensure anhydrous conditions for Step 2. |
| Temperature | Reflux (e.g., 100-120 °C) | Reflux (e.g., 100-110 °C) | Precise temperature control is crucial for both steps. |
| Key Reagents | Ethyl 5-amino-1H-pyrazole-3-carboxylate, 1,3-dicarbonyl | POCl₃ | POCl₃ is highly hazardous; handle with extreme care. |
| Work-up | Precipitation/Filtration | Controlled Quench, Extraction | The quench of POCl₃ is the most critical step for safety. |
| Purification | Slurry Wash, Recrystallization | Recrystallization, Chromatography | Optimize for yield, purity, and scalability. |
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012;17(4):4533-4544. [1][2]2. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. 2002;6(3):311-314.
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. [4]5. How can I properly quench POCl3?. ResearchGate. [5]6. Phosphorus Oxychloride. Common Organic Chemistry. [6]7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2023;13(45):31683-31704. [7]8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021;26(16):4999. [8]9. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Pyrazolopyrimidines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved therapeutics. Consequently, the efficient and selective functionalization of this nucleus is a cornerstone of modern medicinal chemistry. Halogenated pyrazolopyrimidines, in particular, serve as versatile synthetic intermediates. The choice between a chloro or a bromo substituent is a critical decision in synthetic planning, profoundly influencing reactivity, reaction conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-pyrazolopyrimidines in two key classes of transformations paramount to drug discovery: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This analysis is supported by established chemical principles and illustrative experimental data to empower chemists in making informed decisions for the synthesis of novel pyrazolopyrimidine derivatives.
The Chemical Rationale: Understanding the Inherent Reactivity Differences
The disparate reactivity of chloro- and bromo-pyrazolopyrimidines stems from fundamental differences in the properties of the carbon-halogen (C-X) bond.
In Palladium-Catalyzed Cross-Coupling Reactions, the generally accepted reactivity trend for halogens is I > Br > Cl > F . This order is primarily dictated by the C-X bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break it during the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Consequently, bromo-pyrazolopyrimidines are typically more reactive than their chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]
In Nucleophilic Aromatic Substitution (SNAr) Reactions, the reactivity trend is often reversed: F > Cl ≈ Br > I .[2] In these reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] The reaction is accelerated by a more electronegative halogen, which stabilizes this intermediate through a strong inductive effect.[2] However, this trend is not absolute and can be influenced by the nature of the nucleophile and the reaction conditions.[2]
Head-to-Head Comparison in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Bromo-pyrazolopyrimidines are generally the substrates of choice for palladium-catalyzed cross-coupling reactions due to their higher reactivity. However, advancements in catalyst and ligand design have made the more economical chloro-pyrazolopyrimidines increasingly viable substrates.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds. Bromo-pyrazolopyrimidines readily undergo Suzuki-Miyaura coupling under standard conditions. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids in good to excellent yields.[3] In contrast, the coupling of chloro-pyrazolopyrimidines often requires more specialized and robust catalytic systems to achieve high yields, typically employing electron-rich, bulky phosphine ligands.[4] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation, a problem that is more pronounced with less reactive chloro-substrates.[4]
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, bromo-pyrazolopyrimidines are more reactive substrates for Buchwald-Hartwig amination. The development of sophisticated catalyst systems has been crucial for the efficient amination of less reactive aryl chlorides.[5]
Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds. The higher reactivity of the C-Br bond dictates the site of reaction in mixed halo-heterocycles, demonstrating its preferential reaction over a C-Cl bond.[6] Studies on bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines have shown successful Sonogashira cross-coupling reactions.[7][8]
Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, aryl bromides are generally more reactive than aryl chlorides.[1][9] While protocols for the Heck reaction of aryl bromides are well-established, reactions with aryl chlorides often require higher temperatures and more specialized catalysts.[10][11]
Data Presentation: A Comparative Overview
The following table summarizes the general reactivity trends and typical reaction conditions for chloro- and bromo-pyrazolopyrimidines in key synthetic transformations.
| Reaction Type | Chloro-Pyrazolopyrimidine | Bromo-Pyrazolopyrimidine | Key Takeaway |
| Suzuki-Miyaura Coupling | Less reactive; often requires specialized, bulky phosphine ligands and higher temperatures. | More reactive; proceeds under milder conditions with standard catalysts (e.g., Pd(PPh₃)₄). | Bromo-derivatives are preferred for milder conditions and higher yields. |
| Buchwald-Hartwig Amination | Requires more advanced catalyst systems (e.g., those with biaryl phosphine ligands). | Reacts under a broader range of conditions. | Bromo-derivatives offer greater flexibility in catalyst choice. |
| Sonogashira Coupling | Less reactive, often requiring higher catalyst loading and temperature. | More reactive, allowing for milder reaction conditions. | The C-Br bond is preferentially coupled over the C-Cl bond. |
| Heck Reaction | Generally sluggish and requires forcing conditions. | Readily undergoes coupling under standard Heck conditions. | Bromo-derivatives are significantly more efficient substrates. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally more reactive than bromo-derivatives due to the higher electronegativity of chlorine. | Less reactive than chloro-derivatives. | Chloro-derivatives are often the preferred substrates for SNAr. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyrimidine
This protocol is adapted from a procedure for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[3]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (0.05 equiv)
-
XPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the 3-bromo-pyrazolopyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and potassium carbonate.
-
Add the 1,4-dioxane/water mixture to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-Pyrazolopyrimidine
This is a general protocol that may require optimization for specific substrates, based on conditions for related chloro-heterocycles.
Materials:
-
Chloro-pyrazolopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the chloro-pyrazolopyrimidine and the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of a Chloro-Pyrazolopyrimidine
This is a general procedure that may require optimization depending on the nucleophile and substrate.
Materials:
-
Chloro-pyrazolopyrimidine (1.0 equiv)
-
Nucleophile (e.g., an amine or alkoxide) (1.1-1.5 equiv)
-
A suitable solvent (e.g., DMF, DMSO, or an alcohol if using an alkoxide)
-
Optional: A non-nucleophilic base (e.g., DIPEA) if the nucleophile is an amine salt.
-
Round-bottom flask with a condenser
Procedure:
-
Dissolve the chloro-pyrazolopyrimidine in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (and base, if necessary) to the solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography or recrystallization.
Visualizing the Synthetic Pathways
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion
The choice between a chloro- and a bromo-pyrazolopyrimidine is a strategic one that hinges on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, bromo-derivatives are generally more reactive and offer a more straightforward synthetic route with milder conditions. However, the lower cost and wider availability of chloro-derivatives make the development of robust protocols for these substrates an attractive and increasingly feasible option, thanks to advancements in catalyst technology. Conversely, for nucleophilic aromatic substitution reactions, the higher electronegativity of chlorine typically renders chloro-pyrazolopyrimidines more reactive. A thorough understanding of these reactivity principles is essential for the efficient and successful synthesis of novel pyrazolopyrimidine-based compounds for drug discovery and development.
References
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Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882–1885. [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. BenchChem.
- BenchChem. (2025).
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]
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- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
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Han, Y., & Cai, G. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- BenchChem. (2025).
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3881. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
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Iglesias, B. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem.
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(5), 2939-2948. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Al-Salahi, R., & Marzouk, M. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(9), 735-742. [Link]
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Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1548–1555. [Link]
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Iglesias, B. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
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El-Gazzar, A. R. B. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548-2572. [Link]
- Ramesh, A., Sundar, P. V. K., & Murti, V. V. S. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(7), 668-670.
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Aktaş, Y., Aydemir, M., & Gümrükçüoğlu, İ. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 8036-8048. [Link]
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El-Sayed, M. A. A., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(19), 6344-6352. [Link]
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Nielsen, D. S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(2), 1011–1020. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
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White, A. X., et al. (2018). Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 140(13), 4531–4535. [Link]
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Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
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MDPI. (2012). Palladium-Catalyzed Reactions. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(21), 9394–9403. [Link]
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ResearchGate. (n.d.). Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Retrieved from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(21), 9394-9403. [Link]
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Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports, 12(1), 14125. [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2015). Organic Letters, 17(16), 4050-4053. [Link]
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Al-Masri, A. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(12), 1404. [Link]
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ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]
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The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Analogs
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) for analogs derived from a key intermediate, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. We will explore how modifications to this versatile scaffold influence biological activity, with a particular focus on the development of protein kinase inhibitors for targeted cancer therapy.[3][4] The insights provided herein are supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers, scientists, and professionals in drug development.
The significance of the pyrazolo[1,5-a]pyrimidine core is underscored by its presence in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive cancers.[2][5] The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, make it an attractive starting point for the discovery of novel therapeutics.[6]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6] For the parent compound of interest, this compound, a common synthetic route involves the reaction of a 3-aminopyrazole with a substituted malonate derivative.
General Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The following is a representative, generalized protocol for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which can be adapted for specific analogs.
-
Step 1: Formation of the Aminopyrazole Intermediate. A substituted aminopyrazole is a key starting material. For instance, 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile or carboxylate can be synthesized through the reaction of a suitable active methylene compound with a hydrazine derivative.[7]
-
Step 2: Cyclocondensation. The aminopyrazole intermediate is then reacted with a β-dicarbonyl compound, such as diethyl malonate, or a more reactive equivalent like dimethylformamide-dimethyl acetal (DMF-DMA), in a suitable solvent like ethanol or xylene under reflux conditions.[7][8]
-
Step 3: Chlorination (if required). To introduce the chloro group at the 6-position, a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
-
Step 4: Functional Group Interconversion. The ethyl ester at the 3-position and the chloro group at the 6-position serve as versatile handles for further modifications through reactions such as hydrolysis, amidation, and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diversity of substituents.[3][8]
Below is a workflow diagram illustrating a general synthetic approach.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of the substituents on the heterocyclic core. The following sections provide a comparative analysis of these relationships, focusing on key positions for modification.
Modifications at the 3-Position: The Ester Handle
The ethyl carboxylate at the 3-position is a critical site for interaction with biological targets and a key point for synthetic diversification.
-
Ester to Amide Conversion: Replacement of the ethyl ester with a carboxamide group can significantly enhance biological activity. For instance, in the context of TrkA inhibitors, the presence of a carboxamide group was found to be crucial for potent inhibition, with its absence leading to a dramatic decrease in activity (IC₅₀ values > 100 nM).[5] This is likely due to the ability of the amide to act as both a hydrogen bond donor and acceptor, forming key interactions within the ATP-binding pocket of kinases.
-
Impact of Amide Substituents: The nature of the substituent on the amide nitrogen is also critical. Introduction of various aryl, heteroaryl, or alkyl groups can modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of FLT3-ITD inhibitors, optimization of the substituent at this position led to compounds with IC₅₀ values in the low nanomolar range.[9]
Modifications at the 6-Position: The Chloro Anchor
The chloro group at the 6-position is a versatile synthetic handle, primarily for introducing larger substituents via cross-coupling reactions.
-
Aryl and Heteroaryl Substitutions: Suzuki and Stille couplings are commonly employed to introduce a wide range of aryl and heteroaryl moieties at this position. These groups can project into solvent-exposed regions of the target protein or form additional hydrophobic or π-stacking interactions, thereby enhancing binding affinity.
-
Amino Substitutions: The chloro group can also be displaced by various amines through nucleophilic aromatic substitution. This allows for the introduction of basic functionalities that can improve aqueous solubility and form salt bridges with acidic residues in the target protein.
The diagram below illustrates the key modification points on the core scaffold.
Comparative Biological Activity Data
The following table summarizes the biological activity of representative pyrazolo[1,5-a]pyrimidine analogs against various protein kinases. This data highlights the impact of different substitution patterns on inhibitory potency.
| Compound | Modification from Core Structure | Target Kinase | IC₅₀ (nM) | Reference |
| Larotrectinib | Complex macrocyclic structure | TrkA | 5 | [2] |
| Entrectinib | N-substituted pyrazole at C5 | TrkA | 1.7 | [2] |
| Analog 1 | Amide at C3 | TrkA | 1-100 | [5] |
| Analog 2 | Ester at C3 | TrkA | >100 | [5] |
| Compound 17 | Substituted amine at C5, amide at C3 | FLT3-ITD | 0.4 | [9] |
| Compound 19 | Substituted amine at C5, amide at C3 | FLT3-ITD | 0.4 | [9] |
| Compound 11g | Cyano at C6 | CDK2 | 220 | [7] |
| Compound 6s | Cyano at C6 | TrkA | 230 | [7] |
Note: The core structure for comparison is the conceptual this compound scaffold.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold, and specifically analogs derived from this compound, represents a highly fruitful area of research in drug discovery. The structure-activity relationships discussed in this guide demonstrate that small modifications to this core can lead to significant changes in biological activity and target selectivity.
Future research in this area will likely focus on:
-
Improving Selectivity: While many potent kinase inhibitors have been developed from this scaffold, achieving high selectivity remains a challenge.[6] Fine-tuning substituents at positions 2, 5, and 7 can help to achieve this.
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against resistance mutations is a key priority, particularly in oncology.[9]
-
Exploring New Biological Targets: While the focus has been heavily on kinases, the diverse biological activities reported for this scaffold, including anti-inflammatory and antimicrobial effects, suggest that it may be a valuable starting point for developing drugs against other target classes.[10][11]
By leveraging the established SAR and synthetic methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. Retrieved January 17, 2026, from [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery. Retrieved January 17, 2026, from [Link]
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Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (2009). PubMed. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved January 17, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to Purity Assessment of Synthesized Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. This guide provides an in-depth, objective comparison of four orthogonal analytical techniques for assessing the purity of a key heterocyclic building block: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate .
The choice of analytical methodology can significantly impact the confidence in the reported purity value. A single method may be blind to certain impurities, leading to an overestimation of purity and potential downstream complications in a synthetic route or biological assay. Therefore, a multi-pronged, orthogonal approach is paramount. Here, we will dissect the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA).
The Importance of Orthogonal Purity Assessment
Orthogonal analytical methods rely on different physicochemical principles to assess the purity of a compound.[1] This approach provides a more comprehensive and reliable purity profile by mitigating the risk of any single technique's inherent limitations. For instance, a chromatographic method like HPLC separates components based on their differential partitioning between a stationary and mobile phase, while a spectroscopic method like qNMR quantifies molecules based on the resonant frequencies of their atomic nuclei. By cross-validating results from these distinct techniques, a higher degree of confidence in the true purity of the synthesized "this compound" can be achieved.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[2][3] When coupled with a Ultraviolet (UV) detector, it allows for the quantification of the main component and the detection of UV-active impurities.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the pyrazolopyrimidine core and the ethyl ester group. A gradient elution is employed to ensure the effective separation of the main compound from potential impurities that may have a wide range of polarities. The choice of acetonitrile and water as the mobile phase is standard for reversed-phase chromatography, and the addition of a small amount of acid (e.g., formic or phosphoric acid) helps to sharpen peaks by ensuring the consistent protonation state of the analyte and any ionizable impurities. The detection wavelength is chosen based on the UV absorbance maximum of the pyrazolopyrimidine scaffold.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute to an appropriate concentration for analysis (e.g., 0.05 mg/mL).
Data Presentation: HPLC-UV
| Parameter | Result |
| Retention Time of Main Peak | ~12.5 min |
| % Area of Main Peak | 99.5% |
| Number of Impurity Peaks | 3 |
| Total Impurity Area % | 0.5% |
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[5][6][7] It allows for the direct quantification of a compound against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]
Causality Behind Experimental Choices
The choice of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) is critical for accurate quantification. The standard should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent as it can dissolve a wide range of organic compounds and its residual proton signals do not typically interfere with the regions of interest. The selection of specific, well-resolved proton signals for both the analyte and the internal standard is crucial for accurate integration.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Anhydride (certified purity >99.5%).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound" and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected signals for the analyte and the internal standard.
-
Data Presentation: ¹H-qNMR
| Parameter | Value |
| Analyte Signal (Proton, ppm) | H-2 (singlet), ~8.5 ppm |
| Internal Standard Signal (Proton, ppm) | Maleic Anhydride (singlet), ~7.1 ppm |
| Integral of Analyte Signal (Ianalyte) | 1.00 |
| Integral of Standard Signal (Istd) | 1.05 |
| Number of Protons (Analyte) (Nanalyte) | 1 |
| Number of Protons (Standard) (Nstd) | 2 |
| Weight of Analyte (Wanalyte) | 10.2 mg |
| Weight of Standard (Wstd) | 5.1 mg |
| Molar Mass of Analyte (MWanalyte) | 225.64 g/mol |
| Molar Mass of Standard (MWstd) | 98.06 g/mol |
| Purity of Standard (Pstd) | 99.8% |
| Calculated Purity (Panalyte) | 99.2% |
Purity Calculation Formula: Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Wstd / Wanalyte) * (MWanalyte / MWstd) * Pstd
Mass Spectrometry (MS): Impurity Identification and Profiling
Mass spectrometry is an indispensable tool for identifying and structurally characterizing impurities, even at trace levels.[9][10] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of impurities.[11]
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight compounds like the target molecule. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of impurities before they enter the mass spectrometer, providing mass information for each individual component.[12] Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their identification.
Experimental Protocol: LC-MS
-
LC System: Same as the HPLC-UV method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-500.
-
Data Analysis: Extract the mass spectra for each peak observed in the total ion chromatogram (TIC). Use the accurate mass measurements to propose elemental compositions for any detected impurities.
Data Presentation: MS
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Elemental Formula | Possible Impurity Structure |
| 10.8 | 208.06 | C₉H₉N₃O₂ | Dechlorinated starting material |
| 13.5 | 242.06 | C₉H₇Cl₂N₃O₂ | Dichlorinated side-product |
| 14.2 | 256.08 | C₁₀H₁₁ClN₃O₂ | Methylated analog (from solvent) |
Elemental Analysis (EA): Confirming Elemental Composition
Elemental analysis is a fundamental technique that determines the weight percentage of carbon, hydrogen, nitrogen, and other elements in a sample.[13][14][15] This data is used to confirm the empirical formula of the synthesized compound and provides a valuable, independent measure of purity.[16][17]
Causality Behind Experimental Choices
Combustion analysis is the standard method for determining the elemental composition of organic compounds. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. The presence of chlorine is determined by specific analytical methods following combustion.
Experimental Protocol: Elemental Analysis
-
Instrumentation: CHN analyzer.
-
Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.
-
Analysis: The sample is combusted, and the resulting gases are analyzed to determine the percentage of C, H, and N. Chlorine content is determined separately.
Data Presentation: Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 47.90 | 47.75 | -0.15 |
| Hydrogen (H) | 3.57 | 3.60 | +0.03 |
| Nitrogen (N) | 18.62 | 18.55 | -0.07 |
| Chlorine (Cl) | 15.71 | 15.65 | -0.06 |
The generally accepted deviation for elemental analysis results is within ±0.4% of the theoretical values.[16][17]
Comparative Analysis of Techniques
| Feature | HPLC-UV | qNMR | Mass Spectrometry | Elemental Analysis |
| Principle | Separation based on polarity | Nuclear magnetic resonance | Mass-to-charge ratio | Elemental composition |
| Primary/Secondary | Secondary | Primary | Qualitative/Quantitative | Primary |
| Reference Standard | Requires analyte standard for quantification | Requires internal standard | Not for quantification | Not required |
| Strengths | High resolution, sensitive, robust | Absolute quantification, structural info | High sensitivity, impurity ID | Confirms empirical formula |
| Weaknesses | Blind to non-UV active impurities | Lower sensitivity than MS | Not inherently quantitative | Requires pure sample |
| Typical Purity (%) | 99.5% (relative) | 99.2% (absolute) | - | Confirms high purity |
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of the target compound.
Logical Relationships in Purity Determination
Caption: Logical interplay of analytical techniques for robust purity determination.
Conclusion
The purity assessment of a synthesized compound like "this compound" is a multi-faceted process that necessitates a thoughtful and orthogonal approach. While HPLC-UV provides excellent separation and relative quantification of impurities, it is susceptible to overlooking non-UV active species. qNMR offers the advantage of absolute quantification against an internal standard, providing a highly accurate purity value. Mass spectrometry is unparalleled in its ability to identify and structurally elucidate unknown impurities, and elemental analysis serves as a fundamental confirmation of the compound's elemental composition.
By judiciously employing and cross-validating the results from these powerful analytical techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia. (2023, October 27). Elemental analysis. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Ritter, S. K. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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National Center for Biotechnology Information. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Chromforum. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies. [Link]
-
Sterling Pharma Solutions. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. [Link]
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National Center for Biotechnology Information. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. [Link]
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ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. [Link]
-
IJNRD. (2023, June). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]
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IJPBS. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
ResearchGate. (2025, August 6). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. [Link]
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A Researcher's Guide to In Vitro Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives Stemming from Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth comparison of the in vitro testing of derivatives synthesized from the versatile starting material, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate . We will explore the rationale behind experimental choices, present detailed protocols for key assays, and analyze structure-activity relationships (SAR) to empower researchers in their drug discovery endeavors.
The core pyrazolo[1,5-a]pyrimidine structure, a fusion of pyrazole and pyrimidine rings, offers a unique three-dimensional arrangement for chemical modification, making it a prime candidate for developing targeted therapies.[3][4] Derivatives of this scaffold have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[3][5]
The Strategic Advantage of this compound
This compound serves as an excellent foundational molecule for building diverse chemical libraries. Its key reactive sites—the chlorine atom at the C6 position and the ester group at the C3 position—allow for targeted modifications to explore the chemical space and optimize biological activity. The chlorine atom is amenable to nucleophilic substitution, enabling the introduction of various functional groups, while the ester can be hydrolyzed or converted to amides, introducing further diversity.
Comparative In Vitro Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives
The primary therapeutic application of pyrazolo[1,5-a]pyrimidine derivatives has been in oncology, particularly as protein kinase inhibitors.[1][5] Therefore, a robust in vitro testing cascade is essential to characterize and compare the potency, selectivity, and mechanism of action of newly synthesized derivatives.
Core Assays for Anticancer Activity Profiling
A typical primary screening cascade for novel pyrazolo[1,5-a]pyrimidine derivatives involves assessing their cytotoxic effects on cancer cell lines, followed by more specific enzyme inhibition and cell-based mechanistic assays.
1. Antiproliferative and Cytotoxicity Assays
The initial step is to determine the general cytotoxic or antiproliferative activity of the compounds against a panel of human cancer cell lines. This provides a broad overview of their potential as anticancer agents.
Table 1: Comparison of Antiproliferative Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R1-substituent (at C7) | R2-substituent (at C2) | Target Cell Line | IC50 (µM) | Reference |
| 13g | 4-bromophenyl | methylthio | HCT-116 (Colon) | 0.45 | [6] |
| 13j | 2,4-dichlorophenyl | methylthio | HCT-116 (Colon) | comparable to roscovitine | [6] |
| 21c | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl | methylthio | HCT-116 (Colon) | 0.09 | [6] |
| 26b | 6-bromo-2-oxo-2H-chromen-3-yl | methylthio | HCT-116 (Colon) | comparable to roscovitine | [6] |
| 6n | Varies | Varies | NCI-60 cell line panel | Mean GI% = 43.9 | [7] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI%: Growth Inhibition percentage.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of the cells.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives and a reference drug (e.g., roscovitine, doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound using a dose-response curve.
**dot
Caption: Workflow of the MTT assay for assessing cell viability.
2. Kinase Inhibition Assays
Given that pyrazolo[1,5-a]pyrimidines are potent kinase inhibitors, it is crucial to assess their activity against specific kinases implicated in cancer progression.[3][5] Examples of relevant kinases include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and FMS-like Tyrosine Kinase 3 (FLT3).[7][8][9]
Table 2: Comparative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Reference |
| 17 | FLT3-ITD | 0.4 | - | - | [8] |
| 19 | FLT3-ITD | 0.4 | - | - | [8] |
| 1 | Pim-1 | 45 | - | - | [10] |
| 6t | CDK2 | 90 | Ribociclib | 70 | [7] |
| 6s | TRKA | 450 | Larotrectinib | 70 | [7] |
| 21c | CDK2 | 18 | Roscovitine | 140 | [6] |
FLT3-ITD: FMS-like tyrosine kinase 3 with internal tandem duplication, a driver mutation in acute myeloid leukemia. Pim-1: A serine/threonine kinase involved in cell survival and proliferation. CDK2: Cyclin-dependent kinase 2, a key regulator of the cell cycle. TRKA: Tropomyosin receptor kinase A, involved in cell growth and survival.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. This can be done using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence-based assays.
Step-by-Step Methodology (Fluorescence-based):
-
Reagent Preparation: Prepare assay buffer, recombinant CDK2/cyclin E enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the pyrazolo[1,5-a]pyrimidine derivatives at various concentrations to the wells of a microplate.
-
Kinase Reaction Initiation: Add the CDK2/cyclin E enzyme and the peptide substrate to the wells, followed by the addition of ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
**dot
Caption: Mechanism of CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
3. Cell-Based Mechanistic Assays
To confirm that the observed anticancer activity is due to the inhibition of the intended target within a cellular context, cell-based mechanistic assays are performed.
Experimental Protocol: Western Blot Analysis for Target Engagement
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of a kinase's downstream targets.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the pyrazolo[1,5-a]pyrimidine derivatives for a specific duration. Then, lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a downstream target of the kinase of interest (e.g., phospho-Rb for CDK2).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the level of protein phosphorylation in treated versus untreated cells.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[1,5-a]pyrimidine derivatives has revealed key structural features that govern their biological activity.
-
Substituents at the C7 Position: Aromatic and heteroaromatic substitutions at this position are often crucial for potent anticancer activity. For example, the presence of a 4-bromophenyl or a triazole-containing substituent at C7 in compounds 13g and 21c , respectively, led to significant growth inhibition in HCT-116 cells.[6]
-
Modifications at the C2 and C5 Positions: These positions are also amenable to modification to enhance potency and selectivity.
-
Hydrogen Bonding: The pyrazolo[1,5-a]pyrimidine core can form important hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for inhibitory activity.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold, particularly when derived from the versatile starting material this compound, represents a highly promising avenue for the development of novel therapeutics. A systematic in vitro evaluation, encompassing cytotoxicity, enzyme inhibition, and cell-based mechanistic assays, is essential for identifying and optimizing lead compounds. Future research should focus on leveraging the established SAR to design derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and structural biology will further accelerate the discovery of next-generation pyrazolo[1,5-a]pyrimidine-based drugs.
References
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- "Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors." PubMed.
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- "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." NIH.
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- "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases.
- "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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- "Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold." Current Topics in Medicinal Chemistry.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so with the highest commitment to safety and environmental stewardship. Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound, a class of molecules pivotal in medicinal chemistry and drug discovery.[1][2][3] Its chlorinated nature, however, necessitates a rigorous and informed approach to its disposal.
This guide provides a detailed, step-by-step protocol for the proper management and disposal of this compound and its associated waste streams. Following these procedures is essential for regulatory compliance, personal safety, and the protection of our shared environment.
Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for CAS number 936074-36-1 should always be consulted, we can infer the primary hazards based on its chemical class and data from closely related analogs.
As a chlorinated organic compound, it must be presumed hazardous.[4] Data for similar pyrazolopyrimidine structures indicate potential for irritation and acute toxicity.[5][6][7] Therefore, under the Resource Conservation and Recovery Act (RCRA) framework, this compound must be managed as a regulated hazardous waste.[8][9]
Table 1: Hazard Profile of this compound
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 936074-36-1[10][11] |
| Molecular Formula | C₉H₈ClN₃O₂[11] |
| Inferred GHS Hazards | Acute Toxicity, Oral (Warning); Skin Irritation (Warning); Serious Eye Irritation (Warning); Specific Target Organ Toxicity - Single Exposure, Respiratory Tract Irritation (Warning)[5][6] |
| Inferred GHS Pictogram | |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following safety measures are in place. The causality is simple: creating barriers between the chemical and your body prevents exposure.
-
Engineering Controls : All handling and transfer of this compound, whether solid or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[4][8]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile gloves to prevent skin contact. If exposure occurs, prolonged contact can lead to irritation or dermatitis.[4]
-
Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory.
-
Lab Coat : A standard laboratory coat should be worn and kept buttoned to protect skin and clothing.
-
Waste Segregation: The Critical First Step
The single most important principle in laboratory waste management is segregation at the source. Improper mixing of waste streams can lead to dangerous chemical reactions, create more hazardous waste, and complicate the final disposal process.[12]
This compound and its associated waste must be disposed of into the HALOGENATED ORGANIC WASTE stream.
Do NOT mix with:
-
Non-Hazardous Trash : This is illegal and dangerous.[13]
-
Aqueous Waste : Do not dispose of down the sink.[14]
-
Non-Halogenated Organic Waste : Mixing chlorinated waste with non-chlorinated solvents complicates disposal, as incineration requirements differ.
-
Strong Oxidizers, Acids, or Bases : To prevent unforeseen and potentially violent reactions, keep waste streams simple and segregated by compatibility.[14]
Step-by-Step Disposal Protocols
Follow these detailed workflows for different forms of waste containing this compound.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical.
-
Prepare Work Area : Ensure the chemical fume hood is operational and the workspace is clear.
-
Select Waste Container : Obtain a designated "Halogenated Organic Solid Waste" container. This should be a wide-mouth, sealable container made of a compatible material like High-Density Polyethylene (HDPE).
-
Label Container : If not already labeled, affix a hazardous waste tag to the container. Fill in the full chemical name and other required information.
-
Transfer Chemical : Carefully transfer the solid compound from its original container into the waste container. Use a spatula or powder funnel to minimize dust.
-
Seal and Store : Securely close the waste container. It must remain closed except when adding waste.[12] Place the container in your lab's designated Satellite Accumulation Area (SAA).[14][15]
Protocol 4.2: Disposal of Contaminated Materials
This includes items like gloves, weigh paper, pipette tips, and contaminated glassware.
-
Solid Disposables : All disposables that have come into direct contact with the compound (e.g., gloves, weigh boats, contaminated paper towels) must be placed directly into the "Halogenated Organic Solid Waste" container.
-
Contaminated Glassware (Triple-Rinse Procedure) : a. The goal is to decontaminate the glassware for reuse while capturing the hazardous residue. b. Perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone). This first rinseate is hazardous and must be collected in the "Halogenated Organic Liquid Waste" container. [13] c. Repeat the rinse a second time, collecting the rinseate in the same liquid waste container. d. A third rinse can often be managed as non-hazardous, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Protocol 4.3: Disposal of Solutions Containing the Compound
This applies to reaction mixtures, chromatography fractions, or stock solutions.
-
Identify Waste Stream : The solvent will determine the exact stream, but if it contains this chlorinated compound, it must be treated as halogenated.
-
Select Waste Container : Use a designated "Halogenated Organic Liquid Waste" container, typically a glass or HDPE carboy. Ensure it is chemically compatible with all components of the solution.[16]
-
Transfer Waste : In a fume hood, use a funnel to carefully pour the liquid waste into the container.
-
Monitor Volume : Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8][17]
-
Seal and Store : Securely cap the container. Place it in secondary containment (a larger, chemically resistant tub or tray) within your SAA.[13]
Waste Management Workflow
The following diagram illustrates the decision-making process from the moment waste is generated to its final removal from the laboratory. This self-validating system ensures each step is considered, maintaining safety and compliance.
Caption: Disposal Workflow for this compound.
Emergency Procedures
Preparedness is a key component of safety.
-
Spills : Should a spill occur, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it, use a chemical spill kit compatible with organic materials. All cleanup debris must be disposed of as "Halogenated Organic Solid Waste."[4][13] For large spills, contact your institution's EHS emergency line immediately.
-
Personal Exposure :
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4]
By adhering to these rigorous, well-documented procedures, you build a culture of safety, ensure regulatory compliance, and contribute to the responsible advancement of science.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
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Ahmed, S.A., et al. (2015). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
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Al-Said, M.S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]
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Pharmaffiliates. Ethyl 6-(4-(5-chloropentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]
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Personal protective equipment for handling Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Operational Safety Guide: Handling Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound (CAS No. 936074-36-1). As a chlorinated heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family—a scaffold of significant interest in medicinal chemistry for developing protein kinase inhibitors—this substance requires meticulous handling to mitigate potential health risks.[1][2][3] The following directives are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a clear understanding of the material's hazard profile and best laboratory practices.
Hazard Assessment and Risk Profile
While comprehensive toxicological data for this compound is not extensively published, its classification as an "IRRITANT" and data from the closely related isomer, Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, provide a strong basis for a cautious approach.[4] The isomer is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also classified as harmful if swallowed (H302).[5]
Given these classifications, all handling procedures must assume the compound is, at minimum, a potent irritant to the skin, eyes, and respiratory system, and is acutely toxic via ingestion. The presence of the chloro- group necessitates vigilance, as halogenated organic molecules can possess unpredictable toxicological properties. Therefore, the principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly enforced through a combination of engineering controls and robust personal protective equipment (PPE).[6]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The selection of specific equipment is directly correlated to the identified hazards.[5]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing Safety Goggles & Face Shield | Rationale: The compound is classified as a serious eye irritant.[5] Standard safety glasses are insufficient. Tight-sealing goggles are mandatory to protect against fine dust particles and accidental splashes. A full-face shield must be worn over the goggles during procedures with a heightened risk of splashing or aerosolization (e.g., transferring large quantities, preparing solutions).[7][8] |
| Hand Protection | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Rationale: To prevent skin irritation, chemical-resistant gloves are essential.[5][9] Double-gloving is strongly recommended to provide a fail-safe barrier during handling.[10] Always inspect gloves for tears or degradation before use and change them frequently, especially after direct contact with the compound. For prolonged handling, consult a glove manufacturer's resistance chart. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Rationale: A fully buttoned, flame-resistant lab coat serves as the primary barrier to protect skin on the arms and torso.[7][11] For any task involving solutions or the potential for spills, a chemical-resistant apron worn over the lab coat is required to provide an additional layer of protection against chemical penetration. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 or higher) | Rationale: The compound may cause respiratory irritation.[5] All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation risk.[11] If engineering controls are not feasible or during a spill cleanup outside of a hood, a NIOSH-approved respirator is mandatory. Surgical masks offer no protection and must not be used.[12] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the essential steps for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Restrict access to the work area. Ensure the laboratory door signage indicates the presence of toxic or irritant materials.[10]
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.[10]
-
Assemble all necessary equipment (spatulas, glassware, waste containers) within the fume hood to minimize movement.
-
Ensure an appropriate spill kit and emergency eyewash/shower station are accessible and unobstructed.
-
-
Donning PPE:
-
Put on PPE in the correct order: lab coat, inner gloves, respirator (if required), safety goggles, face shield, and finally, outer gloves.
-
-
Chemical Handling (Inside Fume Hood):
-
Carefully open the container, avoiding any dispersal of dust.
-
Use dedicated spatulas to weigh and transfer the solid compound.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling and Decontamination:
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning to prevent self-contamination: outer gloves, face shield, apron, lab coat, goggles, inner gloves, and finally, the respirator.
-
Wash hands and arms thoroughly with soap and water immediately after completing the work.[10]
-
Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
Emergency Procedures: Spills and Exposures
Preparedness is paramount. All personnel must be familiar with the following emergency responses.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Minor Spill Response (<1g, within a fume hood)
For minor spills contained entirely within a chemical fume hood, trained laboratory personnel can perform the cleanup.
Caption: Step-by-step response plan for a minor chemical spill inside a fume hood.
For any spill larger than 1g or occurring outside of a fume hood, evacuate the area immediately, alert personnel, and contact the institution's environmental health and safety (EHS) office.
Waste Disposal
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Unused Compound: The original container with any unused solid material must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.
-
Contaminated Solutions: Any solutions containing the compound must be collected in a designated, labeled hazardous liquid waste container. Segregate from incompatible materials.
By integrating these safety protocols into all research activities involving this compound, laboratories can build a robust culture of safety, protecting personnel and ensuring the integrity of their vital work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
